(-)-2,3-O-Isopropylidene-d-threitol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73346-74-4 | |
| Record name | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73346-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(-)-2,3-O-Isopropylidene-d-threitol physical properties
An In-Depth Technical Guide to the Physical Properties of (-)-2,3-O-Isopropylidene-d-threitol
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid, C2-symmetric structure, derived from D-threitol, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its role in synthetic chemistry.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[3] It is recognized for its role as a key intermediate, particularly in carbohydrate chemistry, where it serves as an effective protecting group for hydroxyl functionalities, thereby enhancing the yield and purity of final products in multi-step organic syntheses.[3] The compound is known to be hygroscopic and should be stored accordingly.[4]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound compiled from various sources.
| Property | Value | Notes | Citations |
| Molecular Formula | C₇H₁₄O₄ | ||
| Molecular Weight | 162.18 g/mol | ||
| CAS Number | 73346-74-4 | ||
| Melting Point | 47-52 °C | A range is often reported, which is common for organic compounds. A sharp melting point (e.g., 0.5-1.0°C range) typically indicates high purity.[3] | [3] |
| Boiling Point | 88-90 °C @ 0.05 mmHg91-93 °C @ 0.01 mmHg | Boiling points for this compound are provided at reduced pressure to prevent decomposition at higher temperatures. | [3][4] |
| Specific Optical Rotation | [α]20/D = -3° to -5° | c=5 in Acetone | [3] |
| [α]26/D = -3.1° | c=5 in Chloroform | [4] | |
| Density | ~1.0585 g/cm³ | This value is noted as a rough estimate. | [4] |
| Solubility | Soluble | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, and THF.[4][5] | [4][5] |
| Appearance | White to off-white crystalline powder | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties listed above.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts. A narrow melting range is indicative of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[3]
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]
Boiling Point Determination (Thiele Tube Method)
Due to the high boiling point of this compound at atmospheric pressure, determination is performed under reduced pressure. The Thiele tube method is suitable for small sample volumes.[7]
Apparatus:
-
Thiele tube[8]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A few milliliters of the liquid compound (if melted) or a solution are placed into the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[8]
-
Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: The assembly is placed in a Thiele tube containing heating oil. The side arm of the Thiele tube is gently heated, which creates a convection current for uniform heating.[7][8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[9]
-
Recording: The heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[8][9]
Specific Optical Rotation Measurement
Optical rotation is a measure of a compound's ability to rotate plane-polarized light, a characteristic property of chiral molecules.[10]
Apparatus:
-
Polarimeter[10]
-
Polarimeter cell (tube), typically 1 dm in length
-
Sodium lamp (D-line, 589 nm) or other monochromatic light source[11]
-
Volumetric flask and analytical balance
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound is dissolved in a specified solvent (e.g., acetone or chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.[5]
-
Instrument Calibration: The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Measurement: The solvent-filled cell is replaced with the cell containing the prepared solution. The observed angle of rotation (α) is recorded.[12]
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α]Tλ = (100 * α) / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/100 mL
-
T = temperature in °C
-
λ = wavelength of light (e.g., "D" for the sodium D-line)[12]
-
Solubility Determination (Qualitative)
A straightforward method to determine solubility in various solvents.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, acetone, chloroform)
Procedure:
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.
-
Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, it is considered insoluble or sparingly soluble.[13]
Density Determination (Gravimetric Buoyancy Method)
This method relies on Archimedes' principle to determine the density of a solid.[14]
Apparatus:
-
Analytical balance with a density determination kit
-
Beaker
-
Auxiliary liquid of known density (e.g., ethanol or water, in which the sample is insoluble or dissolves very slowly)
-
Thermometer
Procedure:
-
Weigh in Air: The dry sample of this compound is weighed in the air (Mass_air).
-
Weigh in Liquid: The sample is then submerged in the auxiliary liquid of known density (ρ_liquid) and weighed again (Mass_liquid).[14][15]
-
Calculation: The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air * ρ_liquid) / (Mass_air - Mass_liquid)
Visualization of Synthetic Utility
This compound is not typically involved in signaling pathways but is a fundamental component in synthetic pathways. Its primary role is as a chiral auxiliary or building block, where its inherent stereochemistry is used to direct the formation of new stereocenters in a target molecule.[1][16] The following diagram illustrates its logical flow in asymmetric synthesis.
Caption: Synthetic workflow using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. digicollections.net [digicollections.net]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 15. mt.com [mt.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (-)-2,3-O-Isopropylidene-d-threitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, chiral ligands, and natural products. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and highlights its applications in drug development, particularly in the synthesis of antiviral nucleoside analogs.
Chemical and Physical Properties
This compound, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a white crystalline solid. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₄ | [1][2] |
| Molecular Weight | 162.18 g/mol | [1] |
| CAS Number | 73346-74-4 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 47-52 °C | [2] |
| Boiling Point | 88-90 °C at 0.05 mmHg | [2] |
| Optical Rotation [α]20/D | -3° to -5° (c=5 in Acetone) | [2] |
| Synonyms | (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane | [1][2] |
Synthesis
The most common and efficient synthesis of this compound starts from D-tartaric acid. The following is a detailed experimental protocol adapted from established literature procedures.
Experimental Protocol: Synthesis from D-Tartaric Acid
This synthesis involves two main steps: the formation of the dimethyl ester of the isopropylidene-protected tartaric acid, followed by its reduction.
Step 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (100 g, 0.666 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), and methanol (40 mL).
-
Acid Catalysis: Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.
-
Reaction: Gently heat the mixture on a steam bath with occasional swirling until a clear, dark-red solution is obtained.
-
Azeotropic Removal of Water: Add cyclohexane (450 mL) and fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
Reaction Completion: After the removal of the azeotropes, add an additional portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and continue to reflux for 15 minutes.
-
Neutralization: Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the reddish color disappears.
-
Purification: Remove the volatile components under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a pale-yellow oil.
Step 2: Reduction to this compound
-
Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place lithium aluminum hydride (LAH) (15.2 g, 0.4 mol) in anhydrous diethyl ether (500 mL).
-
Addition of Ester: Stir the LAH suspension and heat to reflux for 30 minutes. Then, add a solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (from Step 1) in diethyl ether (300 mL) dropwise over 2 hours while maintaining reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3 hours.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add water (15 mL), followed by 4 N sodium hydroxide solution (15 mL), and then water again (45 mL) dropwise.
-
Workup: Stir the mixture at room temperature until the gray color of the unquenched LAH disappears. Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.
Applications in Drug Development
This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its protected diol structure allows for selective manipulation of the terminal hydroxyl groups, making it an ideal starting material for creating molecules with specific stereochemistry.
A significant application is in the synthesis of antiviral nucleoside analogs. These compounds mimic natural nucleosides and interfere with viral replication. The threitol backbone, derived from this compound, can replace the ribose or deoxyribose sugar moiety found in natural nucleosides.
Experimental Workflow: Synthesis of a Threitol-Based Nucleoside Analog
The following diagram illustrates a general workflow for the synthesis of a threitol-based nucleoside analog starting from this compound. This process typically involves the selective functionalization of one hydroxyl group, introduction of a leaving group, coupling with a nucleobase, and subsequent deprotection.
Caption: A generalized synthetic pathway for producing threitol-based nucleoside analogs.
Use as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a chiral building block, this compound and its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.
The C₂-symmetric nature of the threitol backbone can effectively control the stereochemical outcome of various reactions, such as aldol additions, Diels-Alder reactions, and alkylations. The following diagram illustrates the logical relationship in the application of a chiral auxiliary.
References
An In-depth Technical Guide to (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral diol, (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol. This versatile molecule, a derivative of tartaric acid, serves as a crucial building block in asymmetric synthesis and holds significant potential in the development of novel therapeutics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and applications, with a focus on its role in drug discovery and development.
Core Structure and Properties
(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, also known as (-)-2,3-O-Isopropylidene-D-threitol, possesses a C2-symmetric chiral backbone derived from D-tartaric acid. The dioxolane ring, formed by the protection of the vicinal diols of D-threitol with an isopropylidene group, imparts conformational rigidity to the molecule. The two primary hydroxyl groups at the C4 and C5 positions are key to its utility as a chiral auxiliary and ligand.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 73346-74-4 | N/A |
| Molecular Formula | C₇H₁₄O₄ | N/A |
| Molecular Weight | 162.18 g/mol | N/A |
| Melting Point | 48-51 °C | N/A |
| Boiling Point | 91-93 °C at 0.01 mmHg | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
Synthesis and Experimental Protocols
General Synthetic Workflow:
The synthesis can be conceptualized as a two-step process:
-
Acetal Protection: The vicinal diols of a D-tartaric acid derivative are protected with acetone to form the 2,2-dimethyl-1,3-dioxolane ring.
-
Reduction: The carboxylic acid or ester functionalities at the C4 and C5 positions are reduced to primary alcohols.
Figure 1: General synthetic workflow for (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.
Illustrative Experimental Protocol (Adapted from TADDOL Synthesis):
-
Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. (R,R)-Dimethyl tartrate is dissolved in acetone under an inert atmosphere. A catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate, is added, and the reaction is stirred at room temperature.[1] The reaction mixture is then worked up by pouring it into a saturated aqueous sodium bicarbonate solution and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by distillation.
-
Step 2: Reduction to (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol. The resulting diester is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude diol. Further purification can be achieved by crystallization or chromatography.
Spectroscopic Data
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A singlet for the two methyl groups of the isopropylidene group, multiplets for the methine protons on the dioxolane ring, and signals for the methylene and hydroxyl protons of the dimethanol groups. |
| ¹³C NMR | A signal for the quaternary carbon of the isopropylidene group, signals for the methyl carbons, signals for the methine carbons of the dioxolane ring, and a signal for the methylene carbons of the dimethanol groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 162, along with characteristic fragmentation patterns. |
Applications in Drug Development and Asymmetric Synthesis
The C2-symmetric and chiral nature of (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol makes it a valuable asset in the field of drug development and asymmetric synthesis. Its primary role is as a chiral auxiliary or a precursor to chiral ligands for metal-catalyzed reactions.
Role as a Chiral Building Block:
This diol serves as a versatile chiral building block for the synthesis of more complex enantiomerically pure molecules. The two primary hydroxyl groups can be readily modified to introduce other functional groups, extending the carbon chain while retaining the stereochemical integrity of the core structure. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for therapeutic efficacy.
Chiral Ligands for Asymmetric Catalysis:
The diol can be used to synthesize a variety of chiral ligands, such as diphosphines, which are crucial in asymmetric catalysis. These ligands can coordinate with transition metals (e.g., rhodium, ruthenium, nickel) to form chiral catalysts that can induce high enantioselectivity in a wide range of chemical transformations.
Logical Workflow for Application in Asymmetric Catalysis:
Figure 2: Workflow illustrating the use of the chiral diol in asymmetric catalysis.
Potential Therapeutic Significance:
While direct biological activity of (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol has not been extensively reported, its derivatives, particularly the TADDOLs, have shown potential cytotoxic effects against certain cancer cell lines.[1] This suggests that the core chiral scaffold could be a starting point for the design and synthesis of novel therapeutic agents. The mechanism of action for related compounds appears to involve the induction of oxidative stress, leading to apoptosis in cancer cells.
Conclusion
(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is a fundamentally important chiral building block with significant potential for researchers, scientists, and drug development professionals. Its rigid, C2-symmetric structure, derived from a readily available chiral pool material, makes it an ideal starting point for the synthesis of complex chiral molecules and ligands for asymmetric catalysis. Although detailed experimental and spectroscopic data for this specific molecule are not as prevalent as for its more sterically hindered TADDOL analogues, the established chemistry of this class of compounds provides a solid foundation for its application. Further research into the biological activities of its derivatives could open new avenues for the development of novel therapeutics.
References
An In-Depth Technical Guide to (-)-2,3-O-Isopropylidene-d-threitol (CAS: 73346-74-4) for Researchers and Drug Development Professionals
Introduction: (-)-2,3-O-Isopropylidene-d-threitol, with the CAS number 73346-74-4, is a valuable and versatile chiral building block in modern organic synthesis. Its rigid, C2-symmetric backbone and readily available hydroxyl groups make it an important starting material and intermediate for the stereoselective synthesis of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and key applications with a focus on its role in the development of bioactive compounds.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 73346-74-4 | [1][2] |
| Molecular Formula | C₇H₁₄O₄ | [1][2] |
| Molecular Weight | 162.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 47-52 °C | [1] |
| Boiling Point | 88-90 °C at 0.05 mmHg | [1] |
| Optical Rotation | [α]20/D = -3° to -5° (c=5 in Acetone) | [1] |
| Solubility | Soluble in water | [3] |
| Storage Conditions | Store at ≤ -10 °C | [1] |
Synonyms: This compound is also known by several other names, including:
-
(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[1]
-
(4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane[2]
-
D-Threitol, 2,3-O-(1-methylethylidene)-
Synthesis of this compound
The synthesis of this compound is typically achieved from D-tartaric acid, a readily available and inexpensive chiral starting material. The following is a representative experimental protocol adapted from the synthesis of its enantiomer.
Experimental Protocol: Synthesis of this compound
This synthesis involves two main steps: the formation of the dimethyl tartrate acetonide followed by its reduction.
Step 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
Materials: D-tartaric acid, 2,2-dimethoxypropane, methanol, p-toluenesulfonic acid monohydrate, cyclohexane, anhydrous potassium carbonate.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a mixture of D-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is warmed until a homogeneous solution is obtained.
-
Cyclohexane is added, and the flask is fitted with a distillation head.
-
The mixture is heated to reflux to remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.
-
After cooling to room temperature, anhydrous potassium carbonate is added to neutralize the acid catalyst.
-
The volatile materials are removed under reduced pressure, and the residue is purified by vacuum distillation to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a pale-yellow oil.
-
Step 2: Synthesis of this compound
-
Materials: Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, lithium aluminum hydride (LAH), diethyl ether, water, 4 N sodium hydroxide solution.
-
Procedure:
-
In a dry three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., argon).
-
A solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in anhydrous diethyl ether is added dropwise to the LAH suspension while maintaining a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 3 hours.
-
The reaction is then cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, 4 N sodium hydroxide solution, and then more water.
-
The resulting mixture is stirred at room temperature until the gray color of the unreacted LAH disappears.
-
The solids are removed by filtration, and the ethereal solution is dried over anhydrous magnesium sulfate.
-
Removal of the solvent under reduced pressure affords crude this compound, which can be further purified by crystallization or distillation.
-
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound is a cornerstone in asymmetric synthesis, primarily serving two roles: as a chiral building block and as a diol protecting group.[1]
3.1. Chiral Building Block in the Synthesis of Bioactive Molecules
The C2-symmetric nature of this compound makes it an ideal starting material for the synthesis of a wide range of chiral molecules. The two primary alcohol functionalities can be selectively manipulated to introduce new stereocenters with high diastereoselectivity.
3.1.1. Synthesis of Antiviral Nucleoside Analogs
A notable application of this chiral synthon is in the preparation of acyclic nucleoside analogs with potential antiviral activity. For instance, a related precursor, 2,3-O-isopropylidene-2,3-dihydroxypropyl chloride, has been used to synthesize novel 2,3-dihydroxypropyl nucleosides derived from thiouracils.[4] These compounds have demonstrated moderate inhibitory activity against the Hepatitis B virus (HBV) with low cytotoxicity.[4]
Experimental Protocol: Synthesis of a Thiouracil-derived Acyclic Nucleoside Analog (Illustrative)
-
Materials: 2-Thiouracil, 1-chloro-2,3-O-isopropylidene-propane (derived from the subject compound), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of 2-thiouracil in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
1-Chloro-2,3-O-isopropylidene-propane is then added, and the reaction mixture is heated.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude protected nucleoside analog.
-
The isopropylidene protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in water) to yield the final 2,3-dihydroxypropyl nucleoside analog.
-
Logical Relationship Diagram for Antiviral Synthesis:
Caption: Synthesis of antiviral nucleoside analogs.
3.2. Protecting Group for Diols
The isopropylidene group serves as an effective protecting group for the cis-diol of d-threitol. This protection allows for selective reactions at other positions of a molecule. The acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidizing/reducing conditions, and can be readily removed under mild acidic conditions.
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, typical spectroscopic data for this compound are as follows:
-
¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals for the methyl protons of the isopropylidene group (as two singlets due to their diastereotopicity or a single singlet), the methine protons on the dioxolane ring, and the methylene and hydroxyl protons of the hydroxymethyl groups.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum would display signals for the quaternary carbon of the isopropylidene group, the methyl carbons, the methine carbons of the dioxolane ring, and the methylene carbons of the hydroxymethyl groups.
-
IR (KBr): The infrared spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations around 2850-3000 cm⁻¹.
Conclusion
This compound is a highly valuable chiral building block for researchers, scientists, and drug development professionals. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool in the synthesis of complex, biologically active molecules, including potential antiviral agents. The straightforward synthesis and the stability of the isopropylidene protecting group further enhance its utility in multistep synthetic sequences. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for its effective utilization in research and development.
References
- 1. This compound | 73346-74-4 | MI05357 [biosynth.com]
- 2. scilit.com [scilit.com]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
From Nature's Simplicity to Asymmetric Complexity: A Technical Guide to the Preparation of Chiral Building Blocks from Threitol
For Immediate Release
[City, State] – [Date] – The imperative for enantiomerically pure compounds in the pharmaceutical industry continues to drive innovation in asymmetric synthesis. Threitol, a simple, naturally occurring four-carbon sugar alcohol, has emerged as a versatile and cost-effective chiral starting material for the preparation of a diverse array of sophisticated chiral building blocks. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis of high-value chiral synthons from D- and L-threitol, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Threitol's inherent C2-symmetry and readily available stereoisomers make it an ideal scaffold for the construction of chiral auxiliaries, ligands, and complex molecular architectures crucial for stereoselective transformations.[1] The strategic manipulation of its hydroxyl groups allows for the synthesis of a wide range of derivatives with tunable steric and electronic properties, essential for fine-tuning catalyst performance and auxiliary-controlled reactions.
Key Synthetic Transformations and Chiral Building Blocks
The conversion of threitol into valuable chiral building blocks typically begins with the protection of its hydroxyl groups, followed by functional group interconversions to introduce desired moieties. Below are key examples of chiral building blocks derived from threitol and their synthetic pathways.
C2-Symmetric Diols and Their Derivatives
A foundational chiral building block derived from threitol is 1,4-di-O-benzyl-L-threitol. Its synthesis from the readily available L-tartaric acid provides a versatile intermediate for further elaboration.
Synthetic Workflow for 1,4-Di-O-benzyl-L-threitol from L-Tartaric Acid
Caption: Synthetic pathway from L-tartaric acid to 1,4-di-O-benzyl-L-threitol.
This protected diol serves as a precursor for numerous other chiral molecules, including phosphine ligands and macrocyclic compounds.
Threitol-Derived Chiral Crown Ethers
L-threitol is an excellent chiral source for the synthesis of crown ethers, which have shown significant promise as phase transfer catalysts in asymmetric synthesis. These macrocycles can induce high enantioselectivity in reactions such as Michael additions.[1][2]
General Synthesis of Threitol-Based Crown Ethers
The synthesis typically involves the reaction of a 1,4-di-O-alkylated threitol derivative with a suitable oligoethylene glycol ditosylate.
Table 1: Performance of Threitol-Based Crown Ether Catalysts in Asymmetric Michael Additions [2]
| Catalyst (Threitol-based lariat ether) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| Monoaza-15-crown-5 derivative | Diethyl acetamidomalonate + β-nitrostyrene | - | 95 |
| Monoaza-15-crown-5 derivative | 2-Nitropropane + trans-chalcone | - | 90 |
| Monoaza-15-crown-5 derivative | Diethyl acetoxymalonate + 4-chlorochalcone | - | 99 |
| Monoaza-15-crown-5 derivative | Diethyl acetoxymalonate + 4-methoxychalcone | - | 99 |
Note: Specific yields were not detailed in the abstract but enantioselectivities were high.
Dithiothreitol (DTT)
A prominent example of a biologically relevant molecule synthesized from threitol is dithiothreitol (DTT), a widely used reducing agent. Its synthesis showcases the transformation of the threitol backbone into a dithiol.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Di-O-benzyl-L-threitol
This multi-step synthesis starts from L-tartaric acid and proceeds through several key intermediates.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
To a suspension of dimethyl L-tartrate in a suitable solvent (e.g., cyclohexane), 2,2-dimethoxypropane is added, followed by a catalytic amount of a strong acid like p-toluenesulfonic acid. The mixture is heated to reflux to drive the reaction to completion by removing the methanol-containing azeotrope. After cooling and neutralization, the product is isolated by fractional distillation.
Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol
A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in an ethereal solvent (e.g., diethyl ether) is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride, in the same solvent. The reaction is typically refluxed for several hours. After careful quenching, the product is isolated from the filtrate and purified by distillation.
Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol
Sodium hydride is washed to remove mineral oil and suspended in tetrahydrofuran (THF). A solution of 2,3-di-O-isopropylidene-L-threitol in THF is added dropwise, followed by the addition of benzyl bromide. The reaction mixture is stirred for an extended period, often with heating, to ensure complete benzylation. After quenching, the product is extracted and purified.
Step 4: Synthesis of 1,4-Di-O-benzyl-L-threitol
The protected intermediate is dissolved in methanol, and an aqueous acidic solution (e.g., 0.5 N HCl) is added. The mixture is heated to reflux to facilitate the removal of the isopropylidene protecting group. The final product is then isolated and purified.
Workflow for Utilizing a Threitol-Derived Chiral Auxiliary
Caption: General workflow for the application of a threitol-derived chiral auxiliary.
Applications in Asymmetric Synthesis
Chiral building blocks derived from threitol find extensive applications in various asymmetric transformations, including but not limited to:
-
Asymmetric Michael Additions: As demonstrated with threitol-based crown ethers, these catalysts can facilitate highly enantioselective carbon-carbon bond formation.[1][2]
-
Asymmetric Aldol Reactions: Threitol-derived auxiliaries can be appended to enolates to control the facial selectivity of their reaction with aldehydes, leading to the formation of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: By attaching a threitol-based chiral auxiliary to a dienophile, the stereochemical outcome of the cycloaddition can be effectively controlled.
-
Synthesis of Chiral Ligands: The C2-symmetric backbone of threitol is ideal for the synthesis of bidentate phosphine and diamine ligands, which are crucial in transition metal-catalyzed asymmetric reactions.
Conclusion
Threitol represents a powerful and versatile platform for the synthesis of a wide range of chiral building blocks. Its accessibility, inherent chirality, and the C2-symmetry of its derivatives make it an invaluable starting material for academic and industrial research. The continued development of novel synthetic methodologies starting from threitol will undoubtedly lead to the discovery of new and efficient chiral auxiliaries and catalysts, further advancing the field of asymmetric synthesis and enabling the production of enantiomerically pure pharmaceuticals and other high-value chemicals.
References
Solubility Profile of (-)-2,3-O-Isopropylidene-d-threitol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (-)-2,3-O-Isopropylidene-d-threitol, a key chiral building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in purification, reaction chemistry, and formulation development. This document compiles available qualitative and estimated quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Data Presentation: Solubility Summary
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and solubility estimations derived from synthetic procedures provide valuable insights. The following table summarizes the known solubility characteristics of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Not Reported |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | Not Reported |
| Chloroform | CHCl₃ | Halogenated | Soluble | Not Reported |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Not Reported |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | ~22 (at room temperature) |
| Methanol | CH₃OH | Alcohol | Soluble | Not Reported |
| Water | H₂O | Protic | Soluble | Not Reported |
Note on Estimated Data: The estimated solubility in Tetrahydrofuran is based on a documented synthetic procedure where 55 g of the related compound 2,3-di-O-isopropylidene-L-threitol was dissolved in 250 mL of THF at room temperature.[1] This suggests a high degree of solubility, but it is not a formal measurement of the saturation point.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and optimization. Several methods can be employed, with the choice depending on the desired accuracy, the amount of substance available, and the nature of the solute and solvent. Two common methods are detailed below.
Isothermal Saturation Method (Shake-Flask)
This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.
Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after solvent evaporation.
Detailed Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.
-
Quantification: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Polythermal Method (Laser Monitoring)
This synthetic method involves observing the dissolution of a solid in a solvent as the temperature is changed. It is often faster than the isothermal method.
Principle: A mixture of known composition (solute and solvent) is heated or cooled at a controlled rate until the solid phase completely dissolves (the clear point) or starts to precipitate (the cloud point). A laser beam passed through the solution can detect these transition points by changes in light transmission.
Detailed Methodology:
-
Sample Preparation: A precise amount of this compound and the chosen solvent are weighed into a jacketed glass vessel equipped with a temperature probe and a magnetic stirrer.
-
Heating/Cooling Cycle: The temperature of the vessel is controlled by a circulating fluid bath. The mixture is heated at a slow, constant rate while being stirred continuously.
-
Dissolution Point Detection: A laser beam is passed through the suspension. As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the last solid particles disappear, resulting in a clear solution and maximum light transmission, is recorded as the dissolution temperature for that specific concentration.
-
Data Collection: The process is repeated with different solute-solvent compositions to determine the solubility at various temperatures.
-
Solubility Curve Construction: The collected data points of concentration versus dissolution temperature are plotted to construct a solubility curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Isothermal saturation method workflow.
This technical guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative solubility data remains a gap in the current literature, the provided qualitative information, estimations, and detailed experimental protocols offer a strong starting point for practical applications and further research.
References
Spectroscopic Analysis of (-)-2,3-O-Isopropylidene-d-threitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (-)-2,3-O-Isopropylidene-d-threitol. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this guide presents expected spectroscopic data based on the known structure and functional groups. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also provided to enable researchers to acquire and interpret their own data.
Chemical Structure and Properties
This compound, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a chiral building block commonly used in organic synthesis.
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 73346-74-4[1][2][3] |
| Molecular Formula | C₇H₁₄O₄[1] |
| Molecular Weight | 162.18 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 47-52 °C |
| Purity | ≥ 98% (GC) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3-1.4 | Singlet | 6H | Isopropylidene methyl groups (C(CH₃)₂) |
| ~2.5-3.0 | Broad Singlet | 2H | Hydroxyl protons (-OH) |
| ~3.5-3.8 | Multiplet | 4H | Methylene protons (-CH₂OH) |
| ~3.9-4.2 | Multiplet | 2H | Dioxolane ring protons (-CH-O) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~25-27 | Isopropylidene methyl carbons (C(CH₃)₂) |
| ~63-65 | Methylene carbons (-CH₂OH) |
| ~78-80 | Dioxolane ring carbons (-CH-O) |
| ~109-111 | Isopropylidene quaternary carbon (C(CH₃)₂) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2990-2950 | Medium-Strong | C-H stretch (sp³ C-H, alkane) |
| 1385-1370 | Medium | C-H bend (isopropyl gem-dimethyl) |
| 1250-1000 | Strong | C-O stretch (alcohol and ether) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and IR spectra for a solid organic compound like this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons in the molecule.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
1. Sample Preparation:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
2. Data Acquisition:
-
Lower the press arm to apply firm and even pressure to the sample against the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. The instrument will direct a beam of infrared light through the ATR crystal, and the detector will measure the absorbed radiation.
3. Data Processing:
-
The software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for the structural elucidation of an organic compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Safety and Handling of (-)-2,3-O-Isopropylidene-d-threitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (-)-2,3-O-Isopropylidene-d-threitol (CAS No. 73346-74-4), a versatile chiral building block utilized in organic synthesis, particularly in carbohydrate chemistry and the development of pharmaceutical agents. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₄ | [1][2] |
| Molecular Weight | 162.18 g/mol | [2] |
| Melting Point | 47-52 °C | [1][3] |
| Boiling Point | 88-90 °C at 0.05 mmHg | [1] |
| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, THF. | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Optical Rotation | [α]20/D = -3 to -5° (c=5 in Aceton) | [1] |
| Purity | ≥ 98% (GC) | [1][3] |
Hazard Identification and Safety Classifications
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous .[5] However, as with all laboratory chemicals, it should be handled with care, following good industrial hygiene and safety practices.[5]
It is important to distinguish the safety profile of this compound from its derivatives, such as (2R,3R)-1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol, which is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.
First Aid Measures
In the event of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician if necessary. | [5] |
| Skin Contact | Wash skin with soap and water. | [5] |
| Eye Contact | Wash with plenty of water. | [5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if necessary. | [5] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[5]
-
Avoid creating dust.[5]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
Storage:
-
Store at ≤ -10 °C in a dry, well-ventilated place.[1]
-
Some suppliers recommend storage under an inert gas, such as nitrogen.[2]
-
Keep container tightly closed.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE | Specification | Reference |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [5] |
| Skin Protection | Wear protective gloves and protective clothing. | [5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. | [5] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Containment: Prevent further leakage or spillage if safe to do so.[5]
-
Clean-up: Use personal protective equipment. Cover the powder spill with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal. Avoid creating dust. Clean the contaminated surface thoroughly.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment. This may include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Possibility of Hazardous Reactions: None under normal processing.[5]
-
Conditions to Avoid: Incompatible products, excess heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: None known.
Experimental Protocols
While specific experimental protocols will vary depending on the reaction, the following provides a general methodology for the safe use of this compound as a starting material in a chemical synthesis, based on procedures for its enantiomer.
General Procedure for a Reaction using this compound:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled in a desiccator before use.
-
Set up the reaction apparatus in a fume hood with adequate ventilation.
-
The reaction vessel, typically a round-bottomed flask, should be equipped with a magnetic stirrer, a nitrogen or argon inlet for an inert atmosphere, and a means for temperature control (e.g., an ice bath).
-
-
Reagent Handling:
-
Weigh the required amount of this compound in a clean, dry container.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., methylene chloride, tetrahydrofuran) inside the reaction flask under an inert atmosphere.
-
Handle all other reagents, especially strong bases, acids, or pyrophoric materials, with extreme caution and according to their specific safety data sheets.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Add other reagents dropwise via a syringe or an addition funnel to control the reaction rate and temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture carefully, especially if reactive reagents were used. This may involve the slow addition of water, a saturated aqueous solution (e.g., sodium bicarbonate, ammonium chloride), or other appropriate quenching agents.
-
Perform extractions using a separatory funnel in a fume hood.
-
Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation, using appropriate personal protective equipment.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and a general synthetic application of this compound.
Caption: A generalized workflow for a chemical synthesis experiment.
Caption: A simplified synthetic pathway utilizing the subject compound.
References
Methodological & Application
Application Notes and Protocols: (-)-2,3-O-Isopropylidene-d-threitol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block derived from D-tartaric acid. Its rigid C2-symmetric scaffold makes it an excellent starting material for the synthesis of various chiral ligands and auxiliaries used in asymmetric synthesis. This document provides detailed application notes and protocols for the use of this compound as a precursor to two prominent classes of chiral ligands: phosphine-based ligands, exemplified by (-)-DIOP, and diol-based ligands, such as TADDOLs. These ligands have demonstrated high efficacy in a range of enantioselective transformations, which are critical in the synthesis of chiral drugs and other valuable enantiopure compounds.
I. Synthesis and Application of (-)-DIOP
(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, commonly known as (-)-DIOP, is a C2-symmetric chelating diphosphine ligand. Its synthesis from this compound has been a cornerstone in the development of asymmetric catalysis.
Logical Workflow for DIOP Synthesis and Application
Caption: Synthesis of (-)-DIOP and its application in asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of (-)-DIOP from this compound
This protocol is adapted from the established synthesis of DIOP.
Step 1: Tosylation of this compound
-
Dissolve this compound (1 equivalent) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then let it stand at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-di-O-tosyl-2,3-O-isopropylidene-D-threitol. Purify by recrystallization from ethanol.
Step 2: Synthesis of (-)-DIOP
-
Prepare a solution of lithium diphenylphosphide by reacting triphenylphosphine with lithium metal in tetrahydrofuran (THF) under an inert atmosphere.
-
To the freshly prepared lithium diphenylphosphide solution, add a solution of 1,4-di-O-tosyl-2,3-O-isopropylidene-D-threitol (1 equivalent) in THF at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
After filtration and removal of the solvent, the crude (-)-DIOP can be purified by recrystallization from ethanol.
Protocol 2: Asymmetric Hydrogenation of an Enamide using a Rh-(-)-DIOP Catalyst
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (-)-DIOP (1.1 mol%) in a degassed solvent such as a benzene/ethanol mixture (1:2).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Add the enamide substrate (e.g., N-acetyl α-phenyl enamide, 100 equivalents) to the catalyst solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 1 atm) and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to obtain the chiral amide.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation: Asymmetric Hydrogenation with Rh-(-)-DIOP
| Entry | Substrate | Solvent | Pressure (psi) | Yield (%) | ee (%) | Configuration |
| 1 | N-acetamidocinnamic acid | Benzene/Ethanol | 14.7 | >95 | 72 | R |
| 2 | Methyl N-acetamidocinnamate | Benzene/Ethanol | 14.7 | >95 | 81 | R |
| 3 | N-acetyl α-phenyl enamide | Benzene/Ethanol | 14.7 | 95 | 83 | R |
| 4 | N-acetyl α-(p-methoxyphenyl) enamide | Benzene/Ethanol | 14.7 | 96 | 85 | R |
II. Synthesis and Application of TADDOLs
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric diol ligands. Their synthesis starts from tartaric acid esters, which can be derived from threitol. The isopropylidene-protected threitol backbone provides the necessary chirality.
Logical Workflow for TADDOL Synthesis and Application
Caption: Synthesis of TADDOL and its application in asymmetric addition.
Experimental Protocols
Protocol 3: Synthesis of a TADDOL Ligand
This protocol describes the synthesis of a generic TADDOL from a tartrate ester, which can be prepared from this compound.
-
Prepare dimethyl 2,3-O-isopropylidene-D-tartrate from this compound via oxidation followed by esterification.
-
Prepare an arylmagnesium bromide (e.g., phenylmagnesium bromide or 1-naphthylmagnesium bromide) (4.5 equivalents) from the corresponding aryl bromide and magnesium turnings in dry THF under an inert atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (1 equivalent) in dry THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude TADDOL by column chromatography on silica gel or by recrystallization.
Protocol 4: TADDOL-Catalyzed Asymmetric Hetero-Diels-Alder Reaction [1]
-
To a solution of the TADDOL ligand (e.g., with 1-naphthyl groups, 20 mol%) in toluene at -78 °C, add the aldehyde (e.g., benzaldehyde, 1 equivalent).
-
After stirring for 10 minutes, add Danishefsky's diene (1.5 equivalents) to the mixture.
-
Stir the reaction at -78 °C for the specified time (e.g., 24-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: TADDOL-Catalyzed Asymmetric Reactions
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes [2]
| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 20 | 85 | 96 |
| 2 | p-Tolualdehyde | 20 | 92 | 97 |
| 3 | p-Anisaldehyde | 20 | 97 | >99 |
| 4 | Furfural | 20 | 75 | 98 |
| 5 | Cinnamaldehyde | 20 | 68 | 96 |
Table 3: Asymmetric Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Ligand | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | TADDOL (phenyl) | 95 | 98 | R |
| 2 | p-Chlorobenzaldehyde | TADDOL (phenyl) | 92 | 97 | R |
| 3 | p-Methoxybenzaldehyde | TADDOL (phenyl) | 90 | 96 | R |
| 4 | 2-Naphthaldehyde | TADDOL (1-naphthyl) | 98 | >99 | R |
| 5 | Cyclohexanecarboxaldehyde | TADDOL (phenyl) | 85 | 95 | R |
Conclusion
This compound serves as a readily available and cost-effective chiral starting material for the synthesis of highly effective chiral ligands for asymmetric catalysis. The protocols and data presented for the synthesis and application of (-)-DIOP and TADDOLs highlight the importance of this chiral building block in modern organic synthesis. The high enantioselectivities achieved in various transformations underscore the value of these threitol-derived ligands for the production of enantiomerically pure compounds in academic research and the pharmaceutical industry.
References
Application Notes and Protocols: (-)-2,3-O-Isopropylidene-d-threitol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (-)-2,3-O-Isopropylidene-d-threitol as an effective chiral auxiliary in asymmetric Diels-Alder reactions. This C₂-symmetric diol, readily derived from D-tartaric acid, offers a cost-effective and versatile tool for the stereocontrolled synthesis of complex cyclic molecules, a critical process in pharmaceutical and natural product synthesis.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction for the construction of six-membered rings. Achieving high stereoselectivity in this reaction is paramount for the synthesis of enantiomerically pure compounds. One of the most reliable strategies to induce asymmetry is the use of chiral auxiliaries, which are chiral molecules temporarily attached to the dienophile to direct the facial selectivity of the cycloaddition.
This compound, a readily available and inexpensive chiral building block, can be converted into chiral dienophiles, typically as acrylate esters. The C₂-symmetric nature of the threitol backbone provides a well-defined chiral environment, leading to high levels of diastereoselectivity in the Diels-Alder cycloaddition. The auxiliary can be subsequently removed under mild conditions, often allowing for its recovery and recycling.
Principle of Stereochemical Induction
The stereochemical outcome of the Diels-Alder reaction using a dienophile derived from this compound is primarily controlled by the steric hindrance imposed by the chiral auxiliary. In the presence of a Lewis acid, the dienophile adopts a more rigid conformation, enhancing the facial bias. The Lewis acid coordinates to the carbonyl oxygen of the acrylate and potentially to one of the ether oxygens of the dioxolane ring, locking the conformation of the dienophile. This conformation effectively shields one face of the double bond, forcing the diene to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.
Application of (-)-2,3-O-Isopropylidene-d-threitol in Carbohydrate Synthesis: A Chiral Pool Approach to L-Sugars
Introduction
(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block derived from D-tartaric acid, a readily available and inexpensive starting material from the chiral pool. Its rigid, protected C2-symmetric diol structure makes it an invaluable synthon in asymmetric synthesis, particularly in the construction of complex carbohydrates and other natural products. The strategic placement of the isopropylidene protecting group allows for selective manipulation of the terminal hydroxyl groups, providing a gateway to a variety of rare and biologically significant sugars, most notably those of the L-series, which are often less accessible than their D-counterparts.
This application note details the use of this compound as a precursor for the synthesis of L-threose and its subsequent elaboration into more complex carbohydrate structures. We provide detailed protocols for the key oxidation step to the corresponding aldehyde and discuss its application in chain-elongation reactions, a fundamental process in carbohydrate chemistry.
Key Application: Synthesis of 2,3-O-Isopropylidene-L-threose
A primary and pivotal application of this compound in carbohydrate synthesis is its oxidation to the chiral aldehyde, 2,3-O-Isopropylidene-L-threose. This transformation is critical as it converts the C4 alcohol into a reactive carbonyl group, which can then participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of higher-carbon sugars. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting aldehyde, making this a reliable method for accessing the L-configuration.
Several mild oxidation methods can be employed for this conversion, with Swern and Dess-Martin periodinane (DMP) oxidations being the most common due to their high efficiency and tolerance for sensitive functional groups.
Experimental Protocols
1. Oxidation of this compound to 2,3-O-Isopropylidene-L-threose
This protocol describes the oxidation of one of the primary alcohols of this compound to an aldehyde.
a) Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.
-
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Anhydrous DMSO (2.4 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous DCM is added slowly to the reaction mixture.
-
After stirring for 30 minutes at -78 °C, triethylamine (5.0 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,3-O-Isopropylidene-L-threose. The product is often used in the next step without further purification due to its volatility.
-
b) Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a milder alternative that can be performed at room temperature.
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM is added solid sodium bicarbonate (2.0 equivalents).
-
Dess-Martin Periodinane (1.2 equivalents) is added portionwise at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC until completion (typically 1-2 hours).
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired aldehyde.
-
| Oxidation Method | Key Reagents | Typical Yield (%) | Temperature (°C) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 85-95 | -78 to rt |
| Dess-Martin Oxidation | Dess-Martin Periodinane, NaHCO₃ | 90-98 | room temperature |
Application in Chain Elongation for Higher Carbohydrate Synthesis
The resulting 2,3-O-Isopropylidene-L-threose is a valuable intermediate for the synthesis of more complex carbohydrates through chain elongation reactions. These reactions typically involve the nucleophilic addition of a carbon unit to the aldehyde, followed by further transformations. A notable example is the synthesis of L-apiose, a branched-chain sugar found in various plant glycosides.
Logical Workflow for Carbohydrate Synthesis from this compound
Caption: Synthetic pathway from this compound to complex carbohydrates.
Experimental Protocol: Example of a Chain Elongation Reaction (Wittig Reaction)
This protocol outlines a general procedure for a one-carbon homologation of 2,3-O-Isopropylidene-L-threose using a Wittig reagent.
-
Materials:
-
2,3-O-Isopropylidene-L-threose (from previous step)
-
(Methoxymethyl)triphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) or other strong base
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
A suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF is cooled to 0 °C.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the resulting orange-red solution is stirred for 30 minutes at 0 °C.
-
The mixture is cooled to -78 °C, and a solution of 2,3-O-Isopropylidene-L-threose (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, a protected enol ether, can then be hydrolyzed under acidic conditions to yield the chain-elongated aldehyde, which can be further reduced to the corresponding higher sugar.
-
| Reaction Step | Reactants | Product Type | Typical Yield (%) |
| Wittig Reaction | 2,3-O-Isopropylidene-L-threose, Wittig Reagent | Protected Enol Ether | 70-85 |
| Hydrolysis | Protected Enol Ether, Acid (e.g., HCl) | Chain-Elongated Aldehyde | 80-90 |
| Reduction | Chain-Elongated Aldehyde, Reducing Agent (e.g., NaBH₄) | Higher-Carbon Sugar Alcohol | 90-98 |
Signaling Pathway Analogy in Synthetic Strategy
The synthetic strategy can be visualized as a signaling pathway, where the initial chiral information from this compound is transduced through a series of chemical transformations to dictate the stereochemistry of the final complex carbohydrate product.
Caption: Flow of chiral information in the synthesis of L-sugars.
This compound serves as a cornerstone in the chiral pool synthesis of L-series carbohydrates. Its ready availability and the efficiency of its conversion to the key chiral aldehyde, 2,3-O-Isopropylidene-L-threose, provide a robust platform for the synthesis of a diverse range of complex and rare sugars. The detailed protocols and strategic workflows presented herein offer valuable guidance for researchers, scientists, and drug development professionals in leveraging this important chiral building block for the advancement of carbohydrate chemistry and its applications in medicinal chemistry and glycobiology.
Application Notes and Protocols: Acetonide Protection of Hydroxyl Groups using 2,2-Dimethoxypropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of functional groups is a cornerstone of multi-step organic synthesis, enabling chemists to selectively mask a reactive site while transformations are carried out elsewhere in the molecule.[1] For 1,2- and 1,3-diols, a common and efficient protection strategy is the formation of a cyclic ketal, known as an acetonide.[1][2][3][4] This method is widely employed due to the ease of installation, the stability of the resulting acetonide to a variety of non-acidic reaction conditions (e.g., basic, nucleophilic, and reducing environments), and the typically mild conditions required for its removal.[5][6][7]
2,2-Dimethoxypropane (DMP) serves as a superior reagent for acetonide formation. The reaction, typically catalyzed by an acid, proceeds by displacing the two methoxy groups of DMP with the diol's hydroxyl groups.[5] A key advantage of using DMP is that the reaction byproducts are methanol and acetone, which are volatile and can be easily removed to drive the equilibrium toward the formation of the protected product.[5][8]
These application notes provide a detailed protocol for the protection of diols as acetonides using 2,2-dimethoxypropane and for their subsequent deprotection.
Reaction Mechanism
The formation of an acetonide from a diol and 2,2-dimethoxypropane is an acid-catalyzed process. The mechanism involves the initial protonation of a methoxy group on DMP, followed by its elimination as methanol to generate a reactive oxocarbenium ion. This electrophile is then attacked by one of the hydroxyl groups of the diol. A subsequent proton transfer and intramolecular cyclization with the second hydroxyl group, followed by the elimination of a second molecule of methanol, yields the stable five- or six-membered cyclic acetonide.[9]
Caption: Acid-catalyzed mechanism for acetonide protection of a 1,2-diol.
Data Summary
The following tables summarize typical reaction conditions and yields for the acetonide protection of various diols using 2,2-dimethoxypropane and subsequent deprotection.
Table 1: Acetonide Protection of Various Diols with 2,2-Dimethoxypropane
| Diol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,2-Ethanediol | Iodine (20 mol%) | DMP | Room Temp. | 3 h | 75 | [1] |
| Propane-1,2-diol | Iodine (20 mol%) | DMP | Room Temp. | 3 h | 78 | [1] |
| Propane-1,3-diol | Iodine (20 mol%) | DMP | Room Temp. | 3 h | 77 | [1] |
| Cyclohexane-1,2-diol | Iodine (20 mol%) | DMP | Room Temp. | 4 h | 70 | [1] |
| Peroxy Diol | p-TsOH (10 mol%) | CH₂Cl₂ | Room Temp. | ~1 h | High | [10] |
| Generic 1,2-Diol | Pyr·TsOH | DMF | Room Temp. | 60 min | 88 | [11] |
| Generic 1,2-Diol | Camphorsulfonic acid | CH₂Cl₂ | Room Temp. | 2 - 7 h | 82 - 86 | [11] |
| 2,2-bis(hydroxymethyl)propionic acid | p-TsOH (0.6 mol%) | Acetone/DMP | Room Temp. | Overnight | 60 | [12] |
| 2,2-bis(bromomethyl)propane-1,3-diol | HT-S Catalyst | DMP | 80 | 60 min | 99 | [13] |
Table 2: Deprotection of Acetonides to Regenerate Diols
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | H₂O, MeOH | Not specified | 5 - 72 h | 80 - 85 | [11] |
| HCl | H₂O, THF | Room Temp. | 5 h | 92 | [11] |
| Trifluoroacetic acid (TFA) | H₂O, MeCN | 0 to Room Temp. | 45 min | 85 | [11] |
| ZrCl₄ | Not specified | Not specified | Not specified | Excellent | [14] |
| aq. tert-Butyl hydroperoxide | H₂O/t-BuOH | Not specified | Not specified | Good | [14] |
| NaBArF₄ (catalytic) | H₂O | 30 | 5 min | Quantitative | [14] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the protection and deprotection reactions.
This protocol describes a general procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane and an acid catalyst.
Caption: General experimental workflow for acetonide protection.
Materials and Equipment:
-
1,2- or 1,3-diol
-
2,2-Dimethoxypropane (DMP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetone)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS), Iodine)
-
Quenching base (e.g., Saturated aqueous sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N))
-
Extraction solvent (e.g., Ethyl acetate, DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of the diol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM), add 2,2-dimethoxypropane (1.5 to 3.0 equivalents).[10] Alternatively, for some substrates, DMP can be used as the solvent.[1]
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 1-10 mol%).[10]
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting diol is fully consumed (typically 1-4 hours, but may be longer).[1][10]
-
Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated aqueous NaHCO₃ solution or a few drops of triethylamine, until the mixture is neutral.[10]
-
If an aqueous base was used, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[1][5]
-
Wash the combined organic layers sequentially with water and then brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
If necessary, purify the crude product by flash column chromatography on silica gel.
This protocol outlines a general procedure for the acidic hydrolysis of an acetonide to regenerate the diol.
Materials and Equipment:
-
Acetonide-protected compound
-
Acidic solution (e.g., 1M HCl in H₂O/THF, or Trifluoroacetic acid (TFA) in H₂O/MeCN)
-
Base for neutralization (e.g., Saturated aqueous NaHCO₃)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, rotary evaporator, and purification apparatus
Procedure:
-
Dissolve the acetonide-protected compound in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., in a 4:1 ratio).[11]
-
Add a strong acid, such as concentrated HCl (to make the final solution ~1M) or trifluoroacetic acid.[11]
-
Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within a few hours.[11]
-
Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization as needed.
Safety Precautions
-
2,2-Dimethoxypropane: Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acid Catalysts (e.g., p-TsOH): Corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Solvents (DCM, DMF, Acetone): Handle all organic solvents in a fume hood. DCM is a suspected carcinogen. DMF is a reproductive toxin. Acetone is highly flammable.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. online.bamu.ac.in [online.bamu.ac.in]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. manavchem.com [manavchem.com]
- 8. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 9. abacus.bates.edu [abacus.bates.edu]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. synarchive.com [synarchive.com]
- 12. rsc.org [rsc.org]
- 13. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetonides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Complex Molecules Using Threitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for utilizing threitol derivatives as chiral auxiliaries in the asymmetric synthesis of complex molecules. The protocols focus on diastereoselective aldol and Diels-Alder reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of C2-symmetric chiral auxiliaries derived from threitol offers a robust strategy for controlling the stereochemical outcome of these transformations, which is critical in the development of pharmaceuticals and other biologically active compounds.
Introduction to Threitol-Based Chiral Auxiliaries
Threitol, a C2-symmetric 1,2,3,4-butanetetrol, serves as a versatile and readily available chiral pool starting material for the synthesis of a variety of chiral auxiliaries. Its inherent symmetry and multiple hydroxyl groups allow for straightforward chemical modification to introduce desired functionalities and steric bulk, enabling high levels of stereocontrol in asymmetric reactions. These auxiliaries are temporarily attached to a prochiral substrate, direct the stereochemical course of a subsequent reaction, and can then be cleaved and recycled.
Core Applications: Diastereoselective Reactions
Threitol-derived chiral auxiliaries have demonstrated significant utility in key asymmetric transformations, including:
-
Aldol Reactions: Controlling the formation of new stereocenters during the addition of an enolate to a carbonyl compound.
-
Diels-Alder Reactions: Directing the facial selectivity of the cycloaddition between a diene and a dienophile.
The following sections provide detailed protocols and data for these applications.
Data Presentation
Table 1: Diastereoselective Aldol Reaction of a Threitol-Derived N-Acyloxazolidinone
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 4 | 85 | >95:5 |
| 2 | Benzaldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 6 | 82 | >95:5 |
| 3 | Acrolein | Et₂AlCl | Toluene | -78 | 3 | 78 | 90:10 |
Table 2: Diastereoselective Diels-Alder Reaction of a Threitol-Derived Acrylate
| Entry | Diene | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 3 | 92 | 91:9 |
| 2 | Isoprene | Me₂AlCl | Toluene | -78 | 5 | 88 | 85:15 |
| 3 | 1,3-Butadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 to -20 | 12 | 75 | 88:12 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Addition
This protocol describes a general method for the titanium-mediated diastereoselective aldol reaction of an N-acyloxazolidinone derived from a threitol-based amino alcohol with an aldehyde.
Materials:
-
Threitol-derived N-acyloxazolidinone
-
Aldehyde
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the threitol-derived N-acyloxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will typically turn a deep red or yellow color.
-
After stirring for 15 minutes, add DIPEA (1.2 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C to allow for enolate formation.
-
Add the aldehyde (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction
This protocol outlines a general method for the Lewis acid-catalyzed diastereoselective Diels-Alder reaction of a threitol-derived acrylate with a diene.
Materials:
-
Threitol-derived acrylate
-
Diene (freshly distilled)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the threitol-derived acrylate (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.2 M).
-
Cool the solution to -78 °C.
-
Add the diene (3.0 equiv) to the solution.
-
Slowly add Et₂AlCl (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.
-
Determine the diastereomeric ratio (endo:exo) by ¹H NMR spectroscopy or GC analysis of the purified product. A high degree of stereochemical induction is observed in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate derivative with cyclopentadiene (91:9 diastereomeric ratio).[1]
Mandatory Visualizations
Caption: General workflow for asymmetric synthesis using a threitol-derived chiral auxiliary.
Caption: Logical pathway for an asymmetric aldol reaction using a threitol-derived auxiliary.
References
Application Notes and Protocols for the Selective Deprotection of Isopropylidene Acetals in Threitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective deprotection of isopropylidene acetals in threitol derivatives. Threitol and its selectively protected forms are crucial chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals. The ability to selectively remove isopropylidene protecting groups is essential for the stepwise functionalization of the threitol backbone.
Introduction
Isopropylidene acetals, or acetonides, are widely used protecting groups for 1,2- and 1,3-diols in carbohydrate and polyol chemistry due to their ease of installation and general stability under neutral and basic conditions. In the context of threitol derivatives, such as 1,2:3,4-di-O-isopropylidene-L-threitol, the selective removal of one of the two isopropylidene groups is a key transformation that allows for differential functionalization of the hydroxyl groups. This selective deprotection is typically achieved under acidic conditions, with the choice of acid, solvent, and temperature influencing the selectivity and yield of the desired mono-protected threitol. This document outlines various methods for this selective deprotection, providing comparative data and detailed experimental protocols.
Methods for Selective Deprotection
The selective deprotection of di-O-isopropylidene threitol derivatives primarily relies on acid-catalyzed hydrolysis. The reactivity of the two isopropylidene groups can be influenced by steric and electronic factors, although in the case of the symmetrical 1,2:3,4-di-O-isopropylidene-threitol, selective mono-deprotection is a statistical process that can be controlled by careful selection of reaction conditions. Common methods include the use of Brønsted acids, Lewis acids, and solid-supported acid catalysts.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for the selective deprotection of 1,2:3,4-di-O-isopropylidene-L-threitol to the corresponding 1,2-O-isopropylidene-L-threitol under various acidic conditions.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Mono-deprotected Product | Reference |
| 0.8% H₂SO₄ in MeOH | Methanol | Reflux | 1.5 | ~85 | [Fictionalized Data for Illustration] |
| Acetic Acid (80% aq.) | Water/Acetic Acid | 40 | 4 | ~70 | [Fictionalized Data for Illustration] |
| Amberlite IR-120 (H⁺) | Methanol | 25 | 12 | ~90 | [Fictionalized Data for Illustration] |
| Copper(II) Chloride (CuCl₂) | Acetonitrile | 50 | 6 | ~88 | [Fictionalized Data for Illustration] |
| H-Beta Zeolite | aq. Methanol | 25 | 6 | 48 (di-O-isopropylidene-D-mannitol) | [1][2] |
| HClO₄ on SiO₂ | Dichloromethane | 25 | 6-24 | Good to Excellent | [3] |
Note: The data in this table is compiled from various sources and may involve different threitol derivatives or related polyols. Direct comparison should be made with caution. The fictionalized data is for illustrative purposes to demonstrate the format.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol describes the complete deprotection of a mono-isopropylidene protected threitol derivative.
Materials:
-
1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol
-
Methanol
-
0.5 N Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, distillation apparatus, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in methanol (e.g., 300 mL for a ~0.3 mol scale).
-
Add 0.5 N hydrochloric acid (e.g., 30 mL).
-
Heat the mixture to reflux.
-
Slowly distill off the acetone and methanol.
-
After a significant portion of the solvent has been removed, add additional methanol and 0.5 N hydrochloric acid and continue to monitor the reaction by TLC until ketal hydrolysis is complete.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,4-di-O-benzyl-L-threitol.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Selective Deprotection using a Solid Acid Catalyst (Conceptual)
This protocol outlines a general procedure for the selective mono-deprotection of 1,2:3,4-di-O-isopropylidene-L-threitol using a solid acid catalyst like H-Beta zeolite.
Materials:
-
1,2:3,4-di-O-isopropylidene-L-threitol
-
Aqueous Methanol (e.g., 9:1 MeOH:H₂O)
-
H-Beta Zeolite (catalyst)
-
Inert solvent for filtration (e.g., methanol)
-
Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator.
Procedure:
-
To a solution of 1,2:3,4-di-O-isopropylidene-L-threitol in aqueous methanol, add H-Beta zeolite (e.g., 10-20 wt%).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the mono-deprotected product.
-
Once the desired conversion is achieved, filter the catalyst and wash it with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of the starting material, the desired mono-protected product, and the fully deprotected threitol.
-
Purify the desired 1,2-O-isopropylidene-L-threitol by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Selective Deprotection
Caption: General workflow for the selective deprotection of isopropylidene acetals in threitol derivatives.
Logical Relationship of Deprotection Pathways
References
Application Notes and Protocols for the Scale-Up Synthesis of (-)-2,3-O-Isopropylidene-d-threitol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-2,3-O-Isopropylidene-d-threitol is a valuable chiral building block in organic synthesis, frequently utilized as an intermediate in the preparation of complex molecules, including pharmaceuticals and carbohydrate derivatives.[1][2] Its structure incorporates a protected diol, which allows for selective chemical transformations at other positions of the molecule. This document provides detailed protocols for the scale-up synthesis of this compound, starting from D-tartaric acid. The methodology is adapted from a well-established procedure for the corresponding L-enantiomer and is suitable for production at a laboratory scale with potential for further industrial scale-up.[3]
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₄ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [4] |
| Melting Point | 71 °C | [1] |
| CAS Number | 73346-74-4 | [1] |
| Synonyms | (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, (4R,5R)-(-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane | [1][4] |
| Storage Conditions | Store at < -15°C, keep dry, under inert gas (e.g., Nitrogen) | [1] |
Experimental Workflow
The synthesis of this compound is a two-step process beginning with the protection of D-tartaric acid, followed by the reduction of the resulting diester. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
This protocol is adapted for a scale yielding approximately 0.34 moles of the final product.[3] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-D-tartrate
Materials and Reagents:
| Reagent | Quantity | Moles | Notes |
| D-Tartaric Acid | 101 g | 0.673 | --- |
| 2,2-Dimethoxypropane | 291 mL | 2.36 | Used in portions |
| Methanol | 40 mL | --- | --- |
| p-Toluenesulfonic acid monohydrate | 0.4 g | 0.0021 | Catalyst |
| Cyclohexane | 450 mL | --- | Azeotropic removal of water |
| Anhydrous potassium carbonate | 1 g | 0.0072 | Neutralization |
Procedure:
-
To a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add D-tartaric acid (101 g), 2,2-dimethoxypropane (190 mL), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g).
-
Warm the mixture on a steam bath with occasional swirling until a homogeneous dark-red solution is obtained.
-
Add an additional portion of 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL).
-
Replace the reflux condenser with a Vigreux column and a distillation head. Heat the mixture to reflux and slowly distill off the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
Add a final portion of 2,2-dimethoxypropane (6 mL) and heat the mixture under reflux for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and add anhydrous potassium carbonate (1 g). Stir until the red color disappears.
-
Remove the volatile components under reduced pressure using a water aspirator.
-
The crude product is purified by fractional distillation under vacuum.
Expected Outcome:
-
Product: Dimethyl 2,3-O-isopropylidene-D-tartrate
-
Yield: 125–135 g (85–92%)[3]
-
Appearance: Pale-yellow oil[3]
-
Boiling Point: 94–101°C at 0.5 mmHg[3]
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Quantity | Moles | Notes |
| Lithium aluminum hydride (LAH) | 18 g | 0.474 | --- |
| Diethyl ether, anhydrous | 600 mL | --- | Used in portions |
| Dimethyl 2,3-O-isopropylidene-D-tartrate | 123 g | 0.564 | From Step 1 |
| Water | 184 mL | --- | Used for quenching |
| 4 N Sodium hydroxide solution | 36 mL | --- | Used for quenching |
Procedure:
-
In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, place lithium aluminum hydride (18 g) and anhydrous diethyl ether (300 mL).
-
Stir the suspension and heat to a gentle reflux for 30 minutes.
-
Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (123 g) in anhydrous diethyl ether (300 mL) dropwise over 2 hours, maintaining a gentle reflux.
-
After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture to 0–5°C in an ice-salt bath.
-
Caution: Exothermic Reaction. Cautiously and slowly add water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and then another portion of water (112 mL).
-
Stir the mixture at room temperature until the gray color of the unquenched LAH disappears and a white granular precipitate forms.
-
Filter the solid salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Expected Outcome:
-
Product: this compound
-
Yield: 78-83 g (85-91%)[3]
-
Appearance: White crystalline solid
-
Purity: >98% (GC)[4]
Summary of Quantitative Data
| Step | Starting Material | Product | Molar Ratio (Starting Material:Reagent) | Yield (%) | Purity |
| 1 | D-Tartaric Acid | Dimethyl 2,3-O-isopropylidene-D-tartrate | 1 : 3.5 (2,2-Dimethoxypropane) | 85-92 | >95% after distillation |
| 2 | Dimethyl 2,3-O-isopropylidene-D-tartrate | This compound | 1 : 0.84 (LiAlH₄) | 85-91 | >98% after purification |
References
Application Notes and Protocols: Threitol Acetals as Chiral Templates in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of threitol-derived acetals as chiral templates in asymmetric organic synthesis. While this class of chiral auxiliaries is noted for its potential, stemming from the readily available and C2-symmetric scaffold of threitol, the published literature currently lacks extensive comparative data on their performance across a wide range of reactions.[1] This document, therefore, presents foundational protocols for the synthesis of threitol-based auxiliaries and detailed, representative methodologies for key asymmetric transformations. The quantitative data is presented in a comparative format to serve as a framework for evaluation as more experimental results become available.
Synthesis of Threitol-Based Chiral Auxiliaries
The versatility of the threitol backbone allows for the synthesis of various chiral auxiliaries with tunable steric and electronic properties. A common strategy involves the selective protection and functionalization of the hydroxyl groups of L-threitol. A key intermediate is the diformal acetal of L-threitol, which can be synthesized and then selectively cleaved to yield derivatives for attachment to a prochiral substrate.[1]
Protocol: Synthesis of 1,3:2,4-Di-O-methylene-L-threitol
This protocol is based on the work of Gras and co-workers and provides a key intermediate for the generation of various threitol-derived chiral auxiliaries.[1]
Materials:
-
L-Threitol
-
Paraformaldehyde
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Sodium Bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of L-threitol (1.0 eq) in dichloromethane (DCM), add paraformaldehyde (2.2 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the 1,3:2,4-Di-O-methylene-L-threitol.
Application in Asymmetric Reactions
Threitol acetals, once coupled to a substrate, can effectively direct the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. The C2-symmetry of the threitol backbone provides a well-defined chiral environment.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. A chiral auxiliary attached to the enolate can control the facial selectivity of the reaction with an aldehyde.[1]
General Protocol for a Threitol Acetal-Mediated Aldol Reaction:
-
Acylation: Acylate the desired threitol-derived chiral auxiliary with the appropriate acyl chloride or anhydride to form the N-acyl derivative.
-
Enolate Formation: Dissolve the N-acyl derivative in a suitable aprotic solvent (e.g., THF, DCM) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a Lewis acid (e.g., TiCl4, Bu2BOTf) followed by a hindered base (e.g., triethylamine, diisopropylethylamine) to generate the corresponding Z-enolate.
-
Aldol Addition: To the freshly prepared enolate solution at -78 °C, add the aldehyde substrate dropwise. Stir the reaction mixture for the specified time until completion (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC/GC analysis. Purify the product by flash column chromatography.[1]
-
Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions (e.g., hydrolysis with LiOH/H2O2) to yield the chiral β-hydroxy acid, and the auxiliary can often be recovered.
Table 1: Hypothetical Performance of Threitol-Derived Auxiliaries in an Asymmetric Aldol Reaction
| Entry | Threitol Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| 1 | Mono-acylated | Benzaldehyde | 85 | 95:5 | 98 |
| 2 | Di-acylated | Isobutyraldehyde | 90 | 98:2 | >99 |
| 3 | Mono-ether | Acetaldehyde | 78 | 90:10 | 95 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. When the dienophile is attached to a chiral auxiliary, the reaction can proceed with high facial selectivity.
General Protocol for a Threitol Acetal-Mediated Diels-Alder Reaction:
-
Dienophile Synthesis: Prepare the chiral dienophile by esterification of the threitol-derived auxiliary with an α,β-unsaturated acid chloride (e.g., acryloyl chloride, crotonoyl chloride).
-
Cycloaddition: Dissolve the chiral dienophile in a suitable solvent (e.g., DCM, toluene) and cool to the desired temperature (e.g., 0 °C, -78 °C). Add a Lewis acid catalyst (e.g., Et2AlCl, TiCl4) to activate the dienophile.
-
Add the diene (e.g., cyclopentadiene, isoprene) to the reaction mixture and stir until completion.
-
Workup and Analysis: Quench the reaction with a suitable reagent (e.g., water, saturated NaHCO3 solution). Extract the product, dry the organic phase, and concentrate. Determine the endo:exo ratio and diastereomeric excess by ¹H NMR or chiral HPLC/GC.
-
Auxiliary Removal: Cleave the auxiliary (e.g., via hydrolysis or reduction) to obtain the chiral cyclic product.
Table 2: Hypothetical Performance of Threitol-Derived Auxiliaries in an Asymmetric Diels-Alder Reaction
| Entry | Threitol Auxiliary | Diene | Dienophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (endo) (%) |
| 1 | Mono-acrylate | Cyclopentadiene | Acrylate | 92 | 97:3 | 96 |
| 2 | Di-crotonate | Isoprene | Crotonate | 88 | 95:5 | 98 |
| 3 | Mono-fumarate | Butadiene | Fumarate | 85 | >99:1 | >99 |
Asymmetric Alkylation
The alkylation of enolates derived from chiral auxiliary-appended carbonyl compounds is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.
General Protocol for a Threitol Acetal-Mediated Asymmetric Alkylation:
-
Substrate Preparation: Synthesize the N-acyl derivative of the threitol auxiliary as described for the aldol reaction.
-
Enolate Formation: Dissolve the substrate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) to the enolate solution and allow the reaction to proceed, often with slow warming to a higher temperature.
-
Workup and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Determine the diastereomeric excess of the crude product by spectroscopic or chromatographic methods.
-
Auxiliary Cleavage: Remove the chiral auxiliary to afford the enantioenriched α-alkylated carboxylic acid or a derivative thereof.
Table 3: Hypothetical Performance of Threitol-Derived Auxiliaries in Asymmetric Alkylation
| Entry | Threitol Auxiliary | Alkylating Agent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Mono-propionyl | Benzyl bromide | 95 | 96:4 | 98 |
| 2 | Di-acetyl | Methyl iodide | 98 | 99:1 | >99 |
| 3 | Mono-butyryl | Allyl bromide | 91 | 94:6 | 97 |
Visualizations
Caption: Synthesis of a Threitol Acetal Chiral Template.
Caption: General Workflow for Chiral Auxiliary Use.
Caption: Logic of a Diastereoselective Aldol Reaction.
References
Application Notes and Protocols: Derivatization of (-)-2,3-O-Isopropylidene-d-threitol for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block used in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products.[1] Its rigid, protected diol structure allows for selective functionalization of the terminal primary hydroxyl groups. This document provides detailed protocols for the derivatization of this compound into its corresponding 1,4-ditosylate and 1,4-dimesylate, which are key intermediates for subsequent synthetic transformations such as nucleophilic substitutions and epoxide formations.
Introduction
The conversion of the terminal hydroxyl groups of this compound into good leaving groups, such as tosylates and mesylates, is a critical first step in many synthetic pathways. These sulfonated derivatives are highly susceptible to nucleophilic attack, enabling the introduction of a variety of functional groups or the formation of strained ring systems like epoxides. The inherent C2 symmetry of the starting material provides a powerful tool for the synthesis of enantiomerically pure compounds.
Derivatization Reactions
The primary hydroxyl groups of this compound can be efficiently converted to tosylates and mesylates using p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine or triethylamine.
Reaction Scheme:
Caption: Derivatization of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and its tosylated and mesylated derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D |
| This compound | C₇H₁₄O₄ | 162.18[1] | 47-52 | -3.0° to -5.0° (c=5, Acetone) |
| 1,4-Di-O-tosyl-2,3-O-isopropylidene-d-threitol | C₂₁H₂₆O₈S₂ | 470.56[2] | 89-91[2] | +12.1° (c=8.8, Chloroform)[2] |
| 1,4-Di-O-mesyl-2,3-O-isopropylidene-d-threitol | C₉H₁₈O₈S₂ | 318.36 | 77-78 | Not available |
Experimental Protocols
Synthesis of 1,4-Di-O-tosyl-2,3-O-isopropylidene-d-threitol
This protocol is adapted from established procedures for the tosylation of diols.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous pyridine (10 mL per gram of diol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of cold 1 M HCl until the pH is acidic.
-
Extract the mixture with dichloromethane (3 x volume of pyridine).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,4-di-O-tosyl-2,3-O-isopropylidene-d-threitol.
Synthesis of 1,4-Di-O-mesyl-2,3-O-isopropylidene-d-threitol
This protocol is based on a procedure for the L-isomer.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (25.0 g, 0.154 mol) in anhydrous dichloromethane (308 mL).
-
Add anhydrous pyridine (37.4 mL, 0.462 mol) to the solution and cool to 0 °C with an ice-water bath.
-
Add methanesulfonyl chloride (29.8 mL, 0.385 mol) dropwise via a syringe over a period of 10 minutes.
-
Stir the solution at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 6 hours, during which a precipitate of pyridinium chloride will form.
-
Slowly add 300 mL of a saturated aqueous solution of sodium bicarbonate to dissolve the precipitate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield a tan solid.
-
The crude product can be used directly or recrystallized from a 1:1 mixture of chloroform and diethyl ether to give the pure 1,4-di-O-mesyl-2,3-O-isopropylidene-d-threitol as a crystalline white solid (yield: 43 g, 88%).
Further Synthesis: Epoxidation
The dimesylate derivative is a useful precursor for the synthesis of the corresponding diepoxide, a valuable chiral building block.
Synthesis of (S,S)-1,2,3,4-Diepoxybutane
This protocol is for the L-isomer but can be applied to the D-isomer derivative to obtain the corresponding (R,R)-diepoxide.
Materials:
-
1,4-Di-O-mesyl-2,3-O-isopropylidene-l-threitol (can be adapted for the d-isomer dimesylate)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Water
Procedure:
-
In a two-necked round-bottom flask, suspend 1,4-di-O-mesyl-2,3-O-isopropylidene-l-threitol (25.0 g, 0.0898 moles) in diethyl ether (180 mL).
-
Stir the suspension vigorously.
-
Add a solution of potassium hydroxide (11.6 g, 0.207 mol) in water (35 mL) dropwise over 15 minutes.
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Stir the now clear mixture for an additional 45 minutes at room temperature.
-
Decant the ether layer. The resulting product in the ether layer is the diepoxide. Note that this procedure removes the isopropylidene protecting group simultaneously.
Workflow and Signaling Pathways
The following diagram illustrates the synthetic workflow from the starting material to the final diepoxide.
Caption: Synthetic workflow for the preparation of (R,R)-diepoxide.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (-)-2,3-O-Isopropylidene-d-threitol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of (-)-2,3-O-Isopropylidene-d-threitol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most critical aspects to investigate are:
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Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Moisture: The presence of water in the reaction is a primary cause of low yields as it can hydrolyze the acetonide-forming reagent (e.g., 2,2-dimethoxypropane) and the product. All glassware should be thoroughly dried, and anhydrous solvents must be used.
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Suboptimal Catalyst Concentration: The amount and type of acid catalyst are crucial. Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions or product degradation.
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Product Degradation: The isopropylidene group is sensitive to acid and can be cleaved during a prolonged reaction or an overly acidic work-up.
-
Inefficient Purification: Product loss can occur during extraction, distillation, or chromatography.
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting material. Common side products in this synthesis can include:
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Unreacted D-threitol: The starting material may not have fully reacted.
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Mono-protected threitol: Incomplete reaction can lead to the formation of 1,2- or 3,4-O-isopropylidene-d-threitol.
-
Over-protection Products: If starting from a precursor with more than two hydroxyl groups, multiple acetonide additions are possible.
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Polymerization/Degradation Products: Under harsh acidic conditions or elevated temperatures, the starting material or product can degrade or polymerize.
Q3: How can I optimize the reaction conditions to improve the yield?
Optimization of the reaction conditions is key to achieving a high yield. Consider the following parameters:
-
Choice of Acetonide Source: 2,2-dimethoxypropane is often preferred over acetone as it acts as its own water scavenger, driving the reaction to completion.
-
Catalyst Selection: While p-toluenesulfonic acid (p-TsOH) is commonly used, other catalysts like iodine or Lewis acids (e.g., FeCl₃, ZrCl₄) can be effective under milder conditions.
-
Temperature and Reaction Time: These parameters are interdependent. A higher temperature may reduce the required reaction time but can also lead to side reactions. It is advisable to monitor the reaction progress by TLC to determine the optimal endpoint.
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Solvent: While 2,2-dimethoxypropane can serve as both reagent and solvent, using a co-solvent like anhydrous acetone or DMF can sometimes improve solubility and reaction rates.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and their expected impact on the yield of this compound. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Starting Material | D-threitol | D-threitol | Diethyl 2,3-O-isopropylidene-D-tartrate | Starting from the protected tartrate ester followed by reduction is a common high-yielding route. Direct protection of D-threitol is also feasible. |
| Acetonide Source | Acetone | 2,2-Dimethoxypropane | 2,2-Dimethoxypropane | 2,2-Dimethoxypropane generally gives higher yields as it removes the water byproduct. |
| Catalyst | p-TsOH (catalytic) | Iodine (catalytic) | Montmorillonite K-10 | p-TsOH is effective but can cause degradation. Iodine offers milder conditions. Solid acids can simplify work-up. |
| Solvent | Acetone | 2,2-Dimethoxypropane | Dichloromethane | The choice of solvent affects solubility and reaction rate. Using the acetonide source as the solvent is common. |
| Temperature | Room Temperature | 40 °C | Reflux | Higher temperatures can speed up the reaction but may increase byproduct formation. |
| Reaction Time | 12-24 hours | 4-8 hours | 2-6 hours | Monitor by TLC to avoid prolonged reaction times that can lead to product degradation. |
| Typical Yield | 60-75% | 80-90% | 85-95% | Yields are highly dependent on the complete exclusion of moisture and proper work-up. |
Experimental Protocols
Protocol 1: Synthesis from Diethyl 2,3-O-isopropylidene-D-tartrate (Two-Step)
This protocol is adapted from established literature procedures and involves the reduction of the corresponding protected tartrate ester.
Step 1: Preparation of Diethyl 2,3-O-isopropylidene-D-tartrate
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To a solution of diethyl D-tartrate (1 equivalent) in anhydrous acetone (10 volumes), add 2,2-dimethoxypropane (2.5 equivalents).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
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Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
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Extract the product with diethyl ether (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify by vacuum distillation to obtain pure diethyl 2,3-O-isopropylidene-D-tartrate.
Step 2: Reduction to this compound
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Prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of diethyl 2,3-O-isopropylidene-D-tartrate (1 equivalent) in the same anhydrous solvent to the LAH suspension via a dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Purification of (-)-2,3-O-Isopropylidene-d-threitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (-)-2,3-O-Isopropylidene-d-threitol from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product shows a broad melting point range or a melting point lower than the reported value (47-52 °C).
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Question: My purified this compound has a wide melting point range and melts at a lower temperature than expected. What is the likely cause and how can I fix it?
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Answer: A broad or depressed melting point is a strong indicator of impurities. The most common impurity is the unreacted starting material, D-threitol. D-threitol is more polar than the desired product and can be removed through recrystallization or column chromatography.
-
Troubleshooting Action:
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Recrystallization: Attempt to recrystallize the product from a solvent system such as chloroform/hexanes or ethyl acetate/hexanes. The less polar desired product should crystallize out upon cooling, leaving the more polar D-threitol in the mother liquor.
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Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. An eluent system of ethyl acetate in hexanes (e.g., starting with a low polarity and gradually increasing) should effectively separate the less polar product from the highly polar D-threitol.
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-
Issue 2: TLC analysis of the crude reaction mixture shows multiple spots close to the product spot.
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Question: My TLC plate shows several spots with similar Rf values to my target compound. What are these byproducts and how can I separate them?
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Answer: In addition to the starting material, the formation of isomeric acetonides is a possible side reaction. This can occur if the isopropylidene group protects the 1,2- or 3,4-hydroxyl groups instead of the desired 2,3-position. These isomers will have very similar polarities, making them challenging to separate.
-
Troubleshooting Action:
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Optimize Reaction Conditions: To minimize the formation of isomers, ensure that the reaction is run under thermodynamic control, which typically favors the formation of the more stable 2,3-acetonide. This may involve adjusting the reaction time, temperature, or catalyst.
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High-Performance Column Chromatography: Separation of these closely related isomers may require more efficient purification techniques than standard flash chromatography. Consider using a longer column, a shallower solvent gradient, or a different stationary phase.
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Recrystallization: Careful and slow recrystallization may selectively crystallize the desired isomer, leaving the others in the solution. Multiple recrystallizations may be necessary.
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-
Issue 3: The purified product yield is significantly lower than expected.
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Question: After purification, my yield of this compound is very low. What are the potential causes and how can I improve it?
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Answer: Low yield can result from several factors, including an incomplete reaction, product loss during workup and extraction, or inefficient purification.
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Troubleshooting Action:
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Reaction Monitoring: Use TLC to monitor the progress of the reaction to ensure it has gone to completion.
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Workup Procedure: Ensure that the extraction of the product from the aqueous phase is thorough. Use a suitable organic solvent like diethyl ether or ethyl acetate and perform multiple extractions.[1]
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Purification Optimization:
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Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this will reduce the recovery of the product. Ensure the solution is fully saturated at the higher temperature.
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Column Chromatography: Avoid using an eluent system that is too polar, as this can cause the product to elute too quickly and co-elute with impurities. Conversely, an eluent that is not polar enough may result in very slow elution and broad peaks, leading to mixed fractions.
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-
-
Frequently Asked Questions (FAQs)
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Q1: What are the most common byproducts in the synthesis of this compound?
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A1: The most common byproducts are the unreacted starting material (D-threitol) and potentially isomeric mono-acetonides (1,2- or 3,4-O-Isopropylidene-d-threitol). In reactions starting from larger polyols, di- and tri-acetonides can also be significant byproducts.
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-
Q2: What is a good solvent system for TLC analysis?
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A2: A mixture of ethyl acetate and hexanes is a good starting point. A common ratio is 30% to 50% ethyl acetate in hexanes.[1] This should provide good separation between the product (less polar) and the starting material (more polar).
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-
Q3: What is the expected Rf value for this compound?
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A3: The Rf value will depend on the exact TLC conditions (plate, solvent system). However, in a 50% ethyl acetate/hexanes system, the product will be significantly less polar than D-threitol. For a related compound, 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol, an Rf of 0.59 was observed in this system, while the corresponding diol had an Rf of 0.21.[1]
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-
Q4: Can I use a different acetal protecting group?
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A4: Yes, other acetal protecting groups like benzylidene acetals can be used. The choice of protecting group will depend on the desired stability and the conditions for deprotection.
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Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 73346-74-4 |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 47-52 °C |
| Boiling Point | 88-90 °C / 0.05 mmHg |
| Optical Rotation | [α]20/D = -3 to -5° (c=5 in Acetone) |
Table 2: Purity and Yield Data from a Representative Synthesis of a Threitol Acetonide Derivative[1]
| Step | Product Purity (by GC) | Yield |
| Crude Product after Reaction | ≥80% | - |
| After Recrystallization (twice) | >95-97% | 57-63% |
| From Chromatography of Mother Liquor | >95-97% | 19-25% |
| Total Yield | >95-97% | 76-88% |
Experimental Protocols
Protocol 1: Recrystallization from Chloroform/Hexanes[1]
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Dissolution: Dissolve the crude this compound in a minimal amount of hot chloroform.
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Addition of Anti-solvent: While the solution is still warm, slowly add hexanes until the solution becomes slightly turbid.
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Heating: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes.
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Drying: Dry the crystals under vacuum.
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Repeat if Necessary: If the purity is not satisfactory, a second recrystallization can be performed.
Protocol 2: Silica Gel Column Chromatography[1]
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Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system, such as 30% ethyl acetate in hexanes.
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Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexanes) to elute the desired product.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
avoiding byproduct formation in threitol acetal protection
Welcome to the technical support center for threitol acetal protection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the acetal protection of threitol, a critical step in the synthesis of various chiral molecules. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges, with a focus on avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in threitol acetal protection?
The primary byproducts in the diacetal protection of threitol are constitutional isomers: the kinetically favored 1,2:3,4-diacetal (a five-membered ring system) and the thermodynamically favored 1,3:2,4-diacetal (a six-membered ring system).[1] The formation of mono-acetals can also occur, especially if the reaction is incomplete. In some cases, with forcing conditions, tri-acetonide derivatives have been observed as potential side products.[2]
Q2: How can I selectively form the six-membered (1,3:2,4-diacetal) thermodynamic product?
To favor the formation of the more stable six-membered ring diacetal, the reaction should be run under conditions that allow for equilibrium to be reached. This typically involves:
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Longer reaction times: Allowing the reaction to stir for an extended period enables the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.
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Higher temperatures: Increased temperature provides the necessary energy to overcome the activation energy barrier for the reverse reaction of the kinetic product, thus facilitating the formation of the thermodynamic product.
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Higher acid catalyst concentration: A higher concentration of an acid catalyst can accelerate the equilibration process.[1]
Q3: How can I selectively form the five-membered (1,2:3,4-diacetal) kinetic product?
The formation of the five-membered ring diacetal is favored under kinetic control. The conditions to achieve this are generally the opposite of those for thermodynamic control:
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Shorter reaction times: Stopping the reaction before it reaches equilibrium will yield a higher proportion of the faster-forming kinetic product.
-
Lower temperatures: Running the reaction at lower temperatures will favor the pathway with the lower activation energy, which is the formation of the five-membered ring.
-
Milder reaction conditions: Using a less harsh acid catalyst or a lower concentration of the catalyst can also favor the kinetic product.
Q4: My reaction is sluggish and a significant amount of starting material remains. What should I do?
Several factors can contribute to an incomplete reaction:
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Presence of water: Acetal formation is a reversible reaction where water is a byproduct. Any water present in the reaction mixture will inhibit the forward reaction. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The use of a Dean-Stark apparatus or the addition of molecular sieves can help to remove water as it is formed.
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Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed. If the reaction is slow, a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) can be added.
-
Reaction has not reached equilibrium: For the formation of the thermodynamic product, a longer reaction time may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
Q5: I am observing the formation of mono-acetal byproducts. How can I minimize these?
The formation of mono-acetals is often a result of incomplete reaction or incorrect stoichiometry. To minimize their formation:
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Use a slight excess of the acetal-forming reagent: This will help to drive the reaction towards the formation of the di-protected product.
-
Ensure adequate reaction time: As with unreacted starting material, allowing the reaction to proceed to completion will reduce the amount of mono-acetal intermediate.
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Optimize reaction conditions: The strategies for favoring either the kinetic or thermodynamic diacetal will also help to push the reaction past the mono-acetal stage.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the acetal protection of threitol.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired diacetal | 1. Presence of water in the reaction. 2. Insufficient acid catalyst. 3. Reaction has not gone to completion. | 1. Use oven-dried glassware, anhydrous solvents, and consider using a Dean-Stark trap or molecular sieves. 2. Add a catalytic amount of a stronger acid (e.g., p-TsOH). 3. Increase the reaction time and monitor by TLC. |
| Formation of a mixture of 5- and 6-membered ring isomers | The reaction conditions are intermediate between kinetic and thermodynamic control. | To favor the thermodynamic product (6-membered ring) : increase reaction time, temperature, and/or acid catalyst concentration. To favor the kinetic product (5-membered ring) : decrease reaction time and temperature. |
| Significant amount of mono-acetal byproduct | 1. Insufficient amount of the acetal-forming reagent. 2. Incomplete reaction. | 1. Use a slight excess of the aldehyde or ketone. 2. Increase the reaction time and monitor by TLC. |
| Reaction is not working at all | 1. Inactive catalyst. 2. Poor quality of reagents. | 1. Use a fresh batch of acid catalyst. 2. Ensure the threitol and acetal-forming reagent are of high purity. |
Data Presentation
The ratio of the five-membered (kinetic) to six-membered (thermodynamic) diacetal of threitol is highly dependent on the reaction conditions. The following table summarizes the expected product distribution under different conditions based on the principles of kinetic and thermodynamic control.
| Condition | Favored Product | Expected Dominant Isomer | Rationale |
| Low Temperature, Short Reaction Time | Kinetic | 1,2:3,4-Diacetal (Five-membered rings) | The reaction pathway with the lower activation energy is favored, leading to the faster-forming product before equilibrium is established. |
| High Temperature, Long Reaction Time | Thermodynamic | 1,3:2,4-Diacetal (Six-membered ring) | Sufficient energy and time are provided for the reaction to reach equilibrium, favoring the most stable product. |
Experimental Protocols
Protocol 1: Synthesis of 1,3:2,4-Di-O-benzylidene-D-threitol (Thermodynamic Control)
This protocol is adapted from a procedure for the synthesis of a related compound and is designed to favor the formation of the thermodynamically stable six-membered ring diacetal.
-
Materials:
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D-Threitol
-
Benzaldehyde (2.2 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
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p-Toluenesulfonic acid monohydrate (0.1 equivalents)
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Anhydrous Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Solvents for chromatography (e.g., hexane/ethyl acetate)
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-
Procedure:
-
To a solution of D-threitol in anhydrous DMF, add benzaldehyde.
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Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to 80-100°C in an oil bath.
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Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
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Once the starting material is consumed, cool the reaction to room temperature.
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Quench the reaction by adding saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Analysis of Threitol Acetal Isomers by HPLC
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: A normal-phase silica gel column or a chiral column can be effective for separating diastereomers. A C18 column may also be used in reversed-phase mode.
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Mobile Phase: A mixture of hexane and ethyl acetate is a common mobile phase for normal-phase chromatography. The exact ratio should be optimized to achieve good separation. For reversed-phase, a mixture of acetonitrile and water is typically used.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic rings of the benzylidene group absorb (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and inject it into the HPLC system.
Visualizations
Caption: Reaction pathway for threitol diacetal formation.
Caption: Troubleshooting workflow for threitol acetal protection.
References
Technical Support Center: Deprotection of 2,3-O-Isopropylidene Groups
Welcome to the technical support center for challenges related to the deprotection of 2,3-O-isopropylidene groups (also known as acetonides). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a 2,3-O-isopropylidene group?
A3: Deprotection is typically achieved through acid-catalyzed hydrolysis.[1] The choice of acid and conditions depends on the substrate's sensitivity. Common starting points include:
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Mild Conditions: 80% aqueous acetic acid at room temperature or slightly elevated temperatures (e.g., 40–50 °C).[2]
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Moderate Conditions: A catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent mixture like acetone/water or methanol.[2][3]
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Stronger Conditions: Dilute solutions of strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][4]
Q2: Why is my deprotection reaction slow or incomplete?
A2: Several factors can lead to an incomplete or sluggish reaction:
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Insufficient Acid Strength/Concentration: The acidic catalyst may be too weak or too dilute to efficiently hydrolyze the ketal.[1][2]
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Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[2]
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Poor Solubility: If the substrate is not fully dissolved, its interaction with the acid catalyst is limited. Using a co-solvent like THF or dioxane can help.[2]
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Inadequate Water Content: The hydrolysis of the isopropylidene group requires water. Anhydrous conditions will prevent the reaction from proceeding.[2]
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Steric Hindrance: A sterically hindered isopropylidene group can slow down the rate of hydrolysis.[1]
Q3: What are common side reactions, and how can they be avoided?
A3: The primary challenge is managing the reactivity of other acid-sensitive functional groups within the molecule. Common side reactions include:
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Cleavage of Other Protecting Groups: Acid-labile groups like Boc, THP, or silyl ethers (especially TMS and TBS) can be cleaved.[1][4]
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Rearrangements or Migration: Acidic conditions can promote acyl or benzyl group migration.[1][4]
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Glycosidic Bond Cleavage: In carbohydrate chemistry, the glycosidic linkage can be hydrolyzed under harsh acidic conditions.[5]
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Degradation of Sensitive Substrates: Molecules like 2-deoxyglycosides are prone to hydrolysis under acidic conditions.[5]
To avoid these, it is crucial to use the mildest possible conditions and monitor the reaction closely using TLC or HPLC/LCMS.[2][6]
Q4: Are there milder, more selective alternatives to standard Brønsted acids?
A4: Yes, several milder reagents can improve selectivity, especially for complex molecules with multiple acid-sensitive groups. These include:
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Lewis Acids: Catalytic amounts of Lewis acids such as FeCl₃·6H₂O/SiO₂, CuCl₂·2H₂O, CoCl₂·2H₂O, InCl₃, and Yb(OTf)₃·H₂O can be effective, often under non-aqueous or specific solvent conditions.[4][7][8]
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Iodine in Methanol: A solution of 0.5-1% iodine in methanol can selectively hydrolyze terminal isopropylidene groups.[4]
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Acid-Treated Silica: Perchloric acid (HClO₄) or other acids supported on silica gel can provide a milder and more controlled acidic environment.[8]
-
Ion-Exchange Resins: Acidic resins like Dowex-H+ offer a heterogeneous acid source that can be easily filtered off to stop the reaction.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the deprotection of 2,3-O-isopropylidene groups.
Issue 1: Incomplete or Slow Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength | Increase the acid concentration or switch to a stronger acid (e.g., from acetic acid to dilute HCl).[1] |
| Low Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation by TLC/LCMS.[2] |
| Poor Substrate Solubility | Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility and ensure vigorous stirring.[2] |
| Anhydrous Conditions | Ensure a sufficient amount of water is present in the reaction mixture to facilitate hydrolysis.[2] |
| Steric Hindrance | Prolong the reaction time or increase the temperature.[1] Consider a stronger acid system if milder conditions are ineffective. |
Issue 2: Formation of Side Products / Low Yield
| Possible Cause | Recommended Solution |
| Other Acid-Sensitive Groups Reacting | Use milder conditions (e.g., 80% acetic acid, PPTS, or a Lewis acid catalyst).[1][2] Monitor the reaction closely and quench it as soon as the starting material is consumed.[2] |
| Product Degradation on Silica Gel | If the product is acid-sensitive, neutralize the silica gel before chromatography by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine).[6] |
| Acyl/Benzyl Group Migration | Employ milder acidic conditions or choose a method known not to promote migration.[1][4] |
| Product Loss During Workup | If the deprotected product is more polar (e.g., adenosine), it may partition into the aqueous layer during extraction.[6] Ensure the aqueous layer is neutral or slightly basic before extraction.[6] |
Issue 3: Lack of Selectivity (for molecules with multiple isopropylidene groups)
| Possible Cause | Recommended Solution |
| Conditions are too harsh | To selectively cleave a more labile (e.g., terminal 5,6-O-) group in the presence of a more stable (e.g., internal 2,3-O-) group, use carefully controlled, mild conditions.[4] |
| Reagent Choice | Employ reagents known for regioselectivity, such as CoCl₂·2H₂O in acetonitrile or InCl₃ in methanol, which can preferentially cleave terminal isopropylidene ketals.[7][9] Temperature control is also critical for selectivity.[4] |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions used for the deprotection of isopropylidene groups on carbohydrate-like substrates. Note that optimal conditions are highly substrate-dependent.
| Reagent/Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| 1% aq. H₂SO₄ | Water | Reflux (110 °C) | 3 h | >99% (crude) | [3] |
| 80% Acetic Acid | Water | RT or 40-50 °C | Varies | Good | [2] |
| p-TsOH (catalytic) | Acetone/Water | RT | Varies | Good | [2][3] |
| Amberlite IR-120 H⁺ (8 eq) | Methanol | 60 °C | 5 h | Good | [10] |
| 50% TFA | DCM/TIS/H₂O | RT | Varies | Good | [10] |
| CoCl₂·2H₂O | Acetonitrile | 55 °C | 6-8 h | 82-95% | [7] |
| InCl₃ | Methanol | 60 °C | 6-8 h | 85-96% | [7] |
| Iodine (30 mol%) | Acetonitrile | RT | Varies | Good | [4] |
Experimental Protocols
Protocol 1: General Deprotection using Aqueous Acetic Acid
-
Dissolve the 2,3-O-isopropylidene protected substrate in 80% aqueous acetic acid.
-
Stir the solution at room temperature or warm to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing against the starting material.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization as needed.[2]
Protocol 2: Deprotection using Catalytic p-Toluenesulfonic Acid (p-TsOH)
-
Dissolve the substrate in a suitable solvent, such as methanol or a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product as described in Protocol 1.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the deprotection of a 2,3-O-isopropylidene group.
A troubleshooting workflow for 2,3-O-isopropylidene deprotection.
Factors Influencing Deprotection Outcome
This diagram illustrates the key experimental parameters and their influence on the success of the deprotection reaction.
Key experimental factors affecting the outcome of deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. tsijournals.com [tsijournals.com]
- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetal Protection of Threitol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the protection of threitol, focusing on the widely used acetonide (isopropylidene ketal) protection method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for protecting the 1,2-diol of threitol?
A1: The most common and efficient method is the formation of a cyclic acetal, specifically an acetonide (also known as an isopropylidene ketal). This is typically achieved by reacting threitol with an acetone equivalent, such as 2,2-dimethoxypropane (DMP) or acetone itself, in the presence of an acid catalyst.[1][2] 2,2-dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger, driving the reaction to completion.
Q2: Which acid catalysts are typically used for acetonide formation?
A2: A variety of Brønsted and Lewis acid catalysts can be used. p-Toluenesulfonic acid (PTSA) is a very common choice due to its effectiveness and solubility in organic solvents.[3] Other options include solid acid catalysts like Amberlyst-15, which offer easier removal and recycling, and Lewis acids such as ZrCl₄ or iodine.[4][5][6]
Q3: Under what conditions is the acetonide protecting group stable?
A3: Acetonide protecting groups are highly stable under basic and neutral conditions. They can withstand strong non-nucleophilic bases like potassium t-butoxide (t-BuOK) and nucleophilic bases like sodium methoxide (NaOMe), making them compatible with a wide range of subsequent reactions, including esterifications and ether formations.[2]
Q4: How is the acetonide group removed (deprotected)?
A4: Deprotection is achieved under acidic conditions. This is typically done by hydrolysis using aqueous acid, such as dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol or a THF/water mixture.[7] Milder conditions, for example using acetic acid in a water/DME mixture, can also be employed, which is particularly useful for sensitive substrates.[8]
Troubleshooting Guide
This section addresses common issues encountered during the acetonide protection of threitol.
Issue 1: Low or No Product Yield / Incomplete Reaction
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the acid catalyst (e.g., PTSA monohydrate) is fresh and has not degraded. For solid catalysts like Amberlyst-15, ensure it has been properly activated (e.g., by heating) before use.[9] Consider increasing the catalyst loading slightly if the reaction remains sluggish. |
| Presence of Water in the Reaction Mixture | Water is a byproduct of the reaction and can inhibit the equilibrium. Use 2,2-dimethoxypropane (DMP) as the acetone source, as it also consumes water. If using acetone, employ a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene or cyclohexane.[2] |
| Insufficient Reaction Time or Inadequate Temperature | Monitor the reaction by TLC. Some reactions may require several hours to reach completion. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C or reflux) can increase the rate significantly. |
| Poor Quality of Reagents | Use anhydrous solvents and ensure the threitol starting material is dry. 2,2-dimethoxypropane should be of high purity. |
Issue 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Formation of Polymeric or Oligomeric Material | This can occur under strongly acidic conditions or with prolonged heating. Use a catalytic amount of acid and monitor the reaction to avoid extended reaction times. Using a milder, heterogeneous catalyst like Amberlyst-15 can sometimes minimize side reactions compared to soluble acids like PTSA.[4] |
| Formation of Acyclic Acetals | This is less common with vicinal diols like threitol which readily form stable 5-membered rings. Ensure the stoichiometry of the diol to the acetone source is appropriate. The use of 2,2-dimethoxypropane in excess generally favors the desired cyclic acetonide. |
Issue 3: Difficulty with Product Purification
| Possible Cause | Recommended Solution |
| Residual Acid Catalyst | Before workup and concentration, quench the reaction by adding a mild base like anhydrous potassium carbonate or triethylamine and stirring until the solution is neutral.[4] This neutralizes the acid catalyst, preventing potential product degradation during solvent removal. |
| Product is an Oil vs. a Solid | The protected 2,3-O-isopropylidene-L-threitol is typically an oil. Purification is best achieved by vacuum distillation. Ensure the workup effectively removes all salts and water before attempting distillation. |
| Co-elution with Starting Material | If purification is done via column chromatography, ensure an appropriate solvent system is used to achieve good separation between the more nonpolar product and the highly polar threitol starting material. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. |
Data Presentation
| Substrate | Reagent | Catalyst (mol%) | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Various 1,2- and 1,3-diols | 2,2-Dimethoxypropane | Iodine (20 mol%) | 2,2-Dimethoxypropane | 2-4 h | RT | 60-80 | [5] |
| 3-(2-methoxyphenoxy)propane-1,2-diol | 2,2-Dimethoxypropane | Sulfonated Hydrothermal Carbon (5 wt%) | 2,2-Dimethoxypropane | 20 min | 80 | 97 | [1] |
| 3-(4-chlorophenoxy)propane-1,2-diol | 2,2-Dimethoxypropane | Sulfonated Hydrothermal Carbon (5 wt%) | 2,2-Dimethoxypropane | 20 min | 80 | 93 | [1] |
| L-Tartaric Acid (to dimethyl ester acetonide) | 2,2-Dimethoxypropane | p-Toluenesulfonic acid (~0.3 mol%) | Cyclohexane/Methanol | Reflux | Reflux | 85-92 | [4] |
| Various diols | Acetone | Cation Exchange Resin | Toluene or neat | 5-10 h | RT/Reflux | Good | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-L-threitol
This protocol is adapted from a well-established Organic Syntheses procedure for a precursor, which involves the reduction of a protected tartrate ester.
Step A: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
-
In a 1-L round-bottomed flask, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
-
Warm the mixture gently (e.g., on a steam bath) with swirling until a homogeneous solution is obtained.
-
Add additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL).
-
Fit the flask with a distillation head and heat to reflux, slowly removing the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
After cooling to room temperature, add anhydrous potassium carbonate (1 g) and stir until the color fades.
-
Remove volatile materials under reduced pressure. The crude product can be purified by vacuum distillation to yield dimethyl 2,3-O-isopropylidene-L-tartrate.
Step B: Reduction to 2,3-Di-O-isopropylidene-L-threitol
-
In a dry, 2-L three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LAH) (30 g, 0.79 mol) in anhydrous diethyl ether (1 L).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (from Step A, ~0.6 mol) in diethyl ether (250 mL) dropwise over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Cool the mixture again in an ice bath and cautiously quench the reaction by the sequential, dropwise addition of water (30 mL), 15% aqueous sodium hydroxide (30 mL), and then water again (90 mL).
-
Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2,3-di-O-isopropylidene-L-threitol, which can be purified by vacuum distillation.
Protocol 2: Deprotection of 2,3-O-Isopropylidene Ketal
This protocol is adapted from the deprotection of a downstream product in the same Organic Syntheses procedure.
-
Dissolve the protected threitol derivative in methanol (e.g., 300 mL for ~0.2 mol of substrate).
-
Add 0.5 N hydrochloric acid (30 mL).
-
Heat the mixture to reflux. Acetone and methanol can be slowly distilled off to help drive the reaction to completion.
-
Monitor the reaction by TLC until ketal hydrolysis is complete.
-
Cool the mixture and dilute with a saturated sodium bicarbonate solution (e.g., 500 mL) to neutralize the acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the deprotected threitol.
Visualizations
Caption: Workflow for threitol acetonide protection.
Caption: Decision tree for troubleshooting low yields.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. brainly.com [brainly.com]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. Acetonides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 10. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of (-)-2,3-O-Isopropylidene-d-threitol
Welcome to the technical support center for the synthesis of (-)-2,3-O-Isopropylidene-d-threitol. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the procedure.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Q1: My reaction to form the isopropylidene acetal is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete acetal formation is a common issue. Several factors could be responsible:
-
Presence of Water: Acetal formation is a reversible reaction, and the presence of water in the reaction mixture can inhibit the forward reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The use of a dehydrating agent, such as molecular sieves, or a procedure that removes water azeotropically (e.g., using a Dean-Stark apparatus with a solvent like cyclohexane) is highly recommended.[1]
-
-
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
-
Solution: Check the amount and activity of the acid catalyst (e.g., p-toluenesulfonic acid monohydrate). A small, additional amount of catalyst can be introduced if the reaction is stalled.
-
-
Steric Hindrance: While D-threitol is not exceptionally hindered, steric factors can still play a role.
-
Solution: Ensure adequate reaction time and appropriate temperature. For sterically hindered diols, more reactive acetalating agents or harsher conditions might be necessary, but this should be approached with caution to avoid side reactions.
-
Q2: I am observing the formation of multiple products, not just the desired 2,3-O-isopropylidene-d-threitol. How can I improve the selectivity?
A2: The formation of multiple products, such as mono-protected threitol or other isomeric acetals, can lead to low yields and difficult purification.
-
Incorrect Stoichiometry: The ratio of the diol to the acetal-forming reagent is critical.
-
Solution: Use a slight excess of the acetal-forming reagent (e.g., 2,2-dimethoxypropane or acetone) to favor the formation of the di-protected product.[2]
-
-
Reaction Conditions: Harsh reaction conditions can lead to the formation of undesired side products.
-
Solution: Run the reaction at room temperature or slightly below and monitor its progress carefully using Thin Layer Chromatography (TLC). This allows for quenching the reaction once the desired product is maximized.[2]
-
Q3: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?
A3: Purification can be challenging due to the physical properties of the product and the presence of structurally similar impurities.
-
Crude Product Contamination: The crude product may contain unreacted starting materials, catalyst, and side products.
-
Solution: Before final purification, perform a thorough work-up. This typically involves neutralizing the acid catalyst (e.g., with anhydrous potassium carbonate), filtering any solids, and removing solvents under reduced pressure.[3]
-
-
Purification Method: The choice of purification method is crucial.
-
Solution: Fractional distillation under vacuum is a common and effective method for purifying the intermediate, dimethyl 2,3-O-isopropylidene-D-tartrate.[3] For the final product, which is a solid, recrystallization is often a suitable method. If chromatography is necessary, careful selection of the stationary and mobile phases is required to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and reliable method starts from D-tartaric acid. This route involves two main steps:
-
Acetal Formation and Esterification: D-tartaric acid is reacted with 2,2-dimethoxypropane and methanol in the presence of an acid catalyst (like p-toluenesulfonic acid) to form dimethyl 2,3-O-isopropylidene-D-tartrate.
-
Reduction: The diester is then reduced to the diol, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: What are the critical reaction parameters to control for a high yield?
A2: To achieve a high yield, the following parameters are critical:
-
Anhydrous Conditions: As mentioned in the troubleshooting guide, water must be excluded from the acetal formation step.
-
Temperature Control: During the reduction with LiAlH₄, it is important to control the temperature, especially during the addition of the ester and the subsequent quenching of the reaction. The reaction is typically cooled to 0-5°C before quenching.[3]
-
Purity of Reagents: The purity of starting materials and reagents, such as 2,2-dimethoxypropane and LiAlH₄, can significantly impact the reaction outcome.[3]
Q3: Are there alternative reagents to 2,2-dimethoxypropane for the acetal formation step?
A3: Yes, acetone can also be used as the acetal-forming reagent, typically in the presence of an acid catalyst and a dehydrating agent. However, 2,2-dimethoxypropane is often preferred as it reacts to form methanol and acetone as byproducts, which can be more easily removed.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the acetal formation and the reduction steps. By comparing the spots of the reaction mixture with those of the starting material(s) and a reference standard of the product (if available), you can determine when the reaction is complete.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2,3-O-isopropylidene-D-tartrate
This procedure is adapted from a similar synthesis of the L-enantiomer.[3]
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
-
Warm the mixture gently until a homogeneous solution is obtained.
-
Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).
-
Fit the flask with a Vigreux column and a distillation head, and heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
After the initial removal of azeotropes, add more 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for another 15 minutes.
-
Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol) to neutralize the acid catalyst. Stir until the color of the solution fades.
-
Remove the volatile materials under reduced pressure.
-
Fractionally distill the residue under vacuum to obtain dimethyl 2,3-O-isopropylidene-D-tartrate as a pale-yellow oil.
Protocol 2: Synthesis of this compound
This procedure is adapted from a similar synthesis of the L-enantiomer.[3]
-
In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride (LiAlH₄) (e.g., ~26 g, 0.68 mol) in anhydrous diethyl ether (e.g., 600 mL) under an inert atmosphere (e.g., argon).
-
Stir and heat the suspension to a gentle reflux for 30 minutes.
-
Prepare a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (e.g., 123 g, 0.564 mol) in anhydrous diethyl ether (300 mL).
-
While maintaining reflux, add the ester solution dropwise to the LiAlH₄ suspension over a period of 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Cautiously quench the reaction by the sequential dropwise addition of water (e.g., 36 mL), 4 N sodium hydroxide solution (e.g., 36 mL), and finally more water (e.g., 112 mL).
-
Stir the mixture at room temperature until the gray color of the unquenched LiAlH₄ disappears and a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of Yields for Key Reaction Steps
| Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Acetal Formation & Esterification | D-Tartaric Acid | Dimethyl 2,3-O-isopropylidene-D-tartrate | 2,2-Dimethoxypropane, Methanol, p-TsOH, Cyclohexane | 85-92% | [3] |
| Reduction | Dimethyl 2,3-O-isopropylidene-D-tartrate | This compound | Lithium Aluminum Hydride, Diethyl Ether | High | [3] |
Visualizations
References
Technical Support Center: Preparation of Isopropylidene-D-threitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropylidene-D-threitol. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main products that can be formed when reacting D-threitol with an isopropylidene protecting group source?
When protecting D-threitol with a source of isopropylidene groups, such as 2,2-dimethoxypropane or acetone under acidic catalysis, two main products are typically expected: 1,2-O-isopropylidene-D-threitol (the mono-acetal) and 1,2:3,4-di-O-isopropylidene-D-threitol (the di-acetal). The reaction can be controlled to favor one over the other by adjusting the stoichiometry of the reagents and the reaction conditions.
Q2: What are the common side reactions to be aware of during the synthesis?
Besides the desired mono- and di-protected products, several side reactions can occur:
-
Incomplete reaction: Leaving unreacted D-threitol in the product mixture.
-
Formation of undesired regioisomers: While the 1,2- and 3,4-diols are vicinal and readily form five-membered dioxolane rings, there is a possibility of forming a six-membered 1,3-O-isopropylidene-D-threitol, though this is generally less favored.
-
Acetal Migration: Under harsh acidic conditions or prolonged reaction times, the isopropylidene group can migrate from the 1,2-position to other hydroxyl groups, leading to a mixture of isomers.
-
Formation of oligomeric or polymeric byproducts: This can occur if the reaction conditions are not well-controlled.
Q3: How can I control the reaction to selectively obtain the mono-protected (1,2-O-isopropylidene-D-threitol) versus the di-protected (1,2:3,4-di-O-isopropylidene-D-threitol) product?
Controlling the level of protection is primarily achieved by manipulating the stoichiometry of the acetal-forming reagent and the reaction time.
-
For the mono-protected product: Use of approximately one equivalent of 2,2-dimethoxypropane or acetone is recommended. The reaction should be carefully monitored by Thin Layer Chromatography (TLC) and stopped once the starting material is consumed and before significant formation of the di-protected product is observed.
-
For the di-protected product: An excess of the acetal-forming reagent (2 or more equivalents) and typically longer reaction times are employed to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Presence of water in the reaction mixture. 2. Inactive or insufficient amount of acid catalyst. 3. Low quality of reagents. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction. 2. Use a fresh batch of acid catalyst (e.g., p-toluenesulfonic acid) and ensure the appropriate catalytic amount is used. 3. Use freshly opened or purified reagents. |
| Formation of a mixture of mono- and di-protected products | 1. Incorrect stoichiometry of the acetal-forming reagent. 2. Reaction time not optimized. | 1. For the di-protected product, use a larger excess of 2,2-dimethoxypropane or acetone. For the mono-protected product, use stoichiometric amounts. 2. Monitor the reaction closely by TLC to determine the optimal time to stop the reaction for the desired product. |
| Presence of significant amounts of unreacted D-threitol | 1. Insufficient reaction time. 2. Inadequate amount of catalyst. | 1. Increase the reaction time and continue to monitor by TLC. 2. Add a small amount of additional acid catalyst. |
| Difficulty in purifying the product | 1. Presence of closely related isomers. 2. Oily or difficult-to-crystallize product. | 1. Column chromatography on silica gel is often effective for separating isomers. The choice of eluent system is critical and may require some optimization. 2. If crystallization is difficult, try different solvent systems or purification by chromatography. |
| Product decomposes during workup or purification | 1. Residual acid from the reaction. 2. Overheating during solvent removal. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction and solvent evaporation. 2. Remove solvents under reduced pressure at a low temperature. |
Experimental Protocols
Synthesis of 2,3-O-Isopropylidene-L-threitol (as an example for the D-enantiomer)
This protocol is adapted from a procedure for the L-enantiomer, which can be applied to the D-enantiomer by starting with D-tartaric acid.[1]
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[1]
-
Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the flask is fitted for distillation.[1]
-
The mixture is heated to reflux, and the azeotropes of acetone-cyclohexane and methanol-cyclohexane are slowly removed by distillation.[1]
-
After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added and stirred until the color abates.[1]
-
Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to yield the product.[1]
Step 2: Synthesis of 2,3-O-Isopropylidene-L-threitol
-
In a dry 2-L three-necked round-bottomed flask, a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) is added dropwise over 2 hours to a stirred suspension of lithium aluminum hydride in diethyl ether.[1]
-
The mixture is refluxed for an additional 3 hours.[1]
-
After cooling to 0–5°C, the reaction is cautiously quenched with water and 4 N sodium hydroxide solution.[1]
-
The mixture is stirred at room temperature until the gray color disappears. The solid is filtered, and the filtrate is dried and concentrated to give the crude product, which can be further purified.[1]
Data Presentation
| Compound | Starting Material | Reagents | Typical Yield | Key Considerations |
| 1,2-O-Isopropylidene-D-threitol | D-Threitol | ~1 eq. 2,2-dimethoxypropane, acid catalyst | Variable, depends on reaction control | Careful monitoring by TLC is crucial to prevent over-reaction. |
| 1,2:3,4-Di-O-isopropylidene-D-threitol | D-Threitol | >2 eq. 2,2-dimethoxypropane, acid catalyst | High | Drive reaction to completion with excess reagent and longer reaction time. |
| 2,3-O-Isopropylidene-D-threitol | Dimethyl 2,3-O-isopropylidene-D-tartrate | Lithium aluminum hydride | High | Requires reduction of the ester groups.[1] |
Visualizations
Reaction Scheme for Isopropylidene-D-threitol Synthesis
Caption: Main reaction pathways and potential side products.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Complete Removal of Isopropylidene Protecting Groups
Welcome to the Technical Support Center for the complete removal of isopropylidene protecting groups (acetonides). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful deprotection of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is an isopropylidene protecting group and why is it used?
A1: An isopropylidene group, also known as an acetonide, is a protective group for 1,2- and 1,3-diols.[1] It is formed by reacting a diol with acetone to create a cyclic ketal, which shields the diol from reacting in subsequent synthetic steps. Isopropylidene groups are favored due to their straightforward installation and general stability in many reaction conditions, except for acidic environments.[1]
Q2: Under what conditions is the isopropylidene group stable or unstable?
A2: Isopropylidene acetals are generally stable under basic and neutral conditions. However, they are labile and can be removed under acidic conditions.[1] This sensitivity to acid is a key characteristic that allows for its selective removal during multi-step syntheses.[1]
Q3: What are the common methods for removing an isopropylidene group?
A3: The most common method for the complete removal of an isopropylidene group is acid-catalyzed hydrolysis.[1] A variety of acids can be employed, ranging from mild conditions with aqueous acetic acid to stronger Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Lewis acids such as iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂) are also effective.[1][2] The selection of the acid and reaction conditions depends on the desired selectivity and the presence of other acid-sensitive functional groups in the molecule.[1]
Q4: How can I selectively remove one isopropylidene group in the presence of others?
A4: Selective deprotection often targets the most acid-labile isopropylidene group. For instance, a terminal isopropylidene group is sterically less hindered and therefore more susceptible to hydrolysis than an internal one.[2] By carefully controlling reaction parameters such as the choice of a milder acid, lower temperature, and shorter reaction time, regioselective deprotection can be achieved.[2][3]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Problem: The isopropylidene group is not being completely removed, or the reaction is proceeding too slowly.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | The acidic conditions may be too mild. Increase the acid concentration or switch to a stronger acid. For example, if 80% acetic acid is ineffective, consider trying dilute HCl or a Lewis acid.[1] |
| Steric Hindrance | The isopropylidene group may be in a sterically hindered position, which slows down hydrolysis.[1] Increase the reaction temperature or prolong the reaction time. Careful monitoring of the reaction by TLC or LC-MS is crucial.[1] |
| Suboptimal Solvent System | The solvent may not be ideal for the hydrolysis reaction. Ensure that water is present for the hydrolysis to occur. A co-solvent such as methanol, acetonitrile, or THF can be used to dissolve the substrate.[1] |
Issue 2: Lack of Selectivity
Problem: A specific isopropylidene group needs to be removed, but multiple or all such groups are being cleaved.
| Possible Cause | Suggested Solution |
| Acidic Conditions are Too Strong | Use a milder acid (e.g., aqueous acetic acid, pyridinium p-toluenesulfonate (PPTS)) or a lower concentration of a stronger acid.[4] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to enhance selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the desired deprotection is complete to avoid over-reaction. |
Issue 3: Side Reactions and Substrate Decomposition
Problem: In addition to deprotection, other acid-sensitive groups in the molecule are reacting, or the substrate is degrading.
| Possible Cause | Suggested Solution |
| Presence of Other Acid-Labile Groups | Other protecting groups (e.g., silyl ethers, Boc groups) or functionalities in your molecule may be sensitive to the acidic conditions. |
| Acid-Catalyzed Rearrangement | The substrate may be prone to acid-catalyzed rearrangements. |
| Use of Alcohol Solvents | If your molecule contains a carboxylic acid, using an alcohol as a solvent can lead to esterification.[5] |
To address these issues, consider using milder deprotection methods. For example, PPTS in dichloromethane and methanol provides mild conditions suitable for sensitive substrates.[4] Using a solvent system like THF/water or acetone/water can prevent unwanted esterification.[5]
Experimental Protocols
Protocol 1: Deprotection using Aqueous Sulfuric Acid
This protocol is a robust method for the complete removal of isopropylidene groups.
Procedure:
-
Suspend the isopropylidene-protected compound (1 equivalent) in 1% aqueous sulfuric acid.[6]
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours. The mixture should become a clear solution.[6]
-
Allow the reaction to cool to room temperature.[6]
-
Carefully neutralize the reaction mixture to pH 7 by the slow, portionwise addition of sodium hydrogen carbonate.[6]
-
Remove the solvent in vacuo at a temperature below 30 °C.[6]
-
For complete removal of water, freeze-dry the crude product.[6]
Protocol 2: Mild Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This method is recommended for substrates that are sensitive to stronger acidic conditions.[4]
Procedure:
-
Dissolve the acetonide-protected compound (1.0 equivalent) in a mixture of dichloromethane and methanol (e.g., 4:1 to 9:1 v/v) to a final concentration of approximately 0.05-0.1 M.[4]
-
To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 equivalents).[4]
-
Stir the reaction mixture at room temperature (20-25 °C).[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-8 hours), quench the reaction by adding a saturated aqueous sodium bicarbonate solution.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.[4]
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter and concentrate the organic phase to yield the crude product, which can be purified by column chromatography if necessary.
Data Presentation
The following table summarizes various conditions for the deprotection of isopropylidene groups, providing a basis for comparison and selection of an appropriate method.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 80% Acetic Acid (aq) | Acetic Acid/H₂O | 25-40 | 2-6 | >90 | General, mild conditions suitable for acid-sensitive substrates.[4] |
| p-TsOH·H₂O (cat.) | Acetone/H₂O | 25 | 1-4 | ~95 | Commonly used and effective for most acetonides.[4] |
| PPTS (cat.) | CH₂Cl₂/MeOH | 25 | 4-8 | >90 | Mild conditions, useful for substrates sensitive to strong acids.[4] |
| 1% H₂SO₄ (aq) | H₂O | 110 (reflux) | 3 | >99 (crude) | Strong conditions for complete deprotection.[6] |
| CuCl₂·2H₂O | Ethanol or 2-Propanol | Room Temp. | Not specified | 99 | Effective for regioselective removal of terminal isopropylidene groups.[2] |
| FeCl₃ on SiO₂ | Chloroform | Not specified | Not specified | Not specified | Lewis acid condition for selective hydrolysis of terminal acetonides.[2] |
Visualizations
Experimental Workflow for Isopropylidene Deprotection
Caption: A typical experimental workflow for isopropylidene deprotection.
Troubleshooting Logic for Isopropylidene Deprotection
Caption: A logical guide for troubleshooting common deprotection issues.
References
Technical Support Center: Monitoring (-)-2,3-O-Isopropylidene-d-threitol Reactions by TLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing Thin Layer Chromatography (TLC) to monitor the progress of reactions involving (-)-2,3-O-Isopropylidene-d-threitol.
Experimental Protocol: TLC Monitoring
A detailed methodology for monitoring the conversion of D-threitol to this compound is provided below. This protocol is based on established methods for similar isopropylidene acetal protections of threitol.
Materials:
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate stain)
-
Heat gun or hot plate
-
Reaction mixture aliquots
-
Reference standards for D-threitol (starting material) and this compound (product)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark starting positions for the starting material (SM), the reaction mixture (R), and a co-spot (C) where both the starting material and reaction mixture will be applied.
-
Sample Preparation: Dissolve a small amount of the D-threitol starting material and the this compound product (if available as a reference) in a suitable volatile solvent (e.g., ethanol or ethyl acetate) to create reference solutions.
-
Spotting: Using a capillary tube, apply a small spot of the D-threitol solution to the "SM" mark on the baseline. Apply a spot of the reaction mixture to the "R" mark. For the co-spot "C", first apply a spot of the D-threitol solution, and after it has dried, apply a spot of the reaction mixture directly on top of it.
-
Development: Prepare the developing chamber with a solvent system of 1:1 ethyl acetate/hexanes. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
For enhanced visualization, immerse the plate in a staining solution (p-anisaldehyde or potassium permanganate are effective for diols and alcohols) and then gently heat with a heat gun until colored spots appear.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
The reaction is complete when the spot corresponding to the starting material (D-threitol) is no longer visible in the reaction mixture lane.
Quantitative Data Summary
The following table provides expected Rf values for D-threitol and its isopropylidene-protected derivative based on a similar L-threitol derivative separation.
| Compound | Solvent System | Expected Rf Value |
| D-threitol (Starting Material) | 1:1 Ethyl Acetate/Hexanes | ~ 0.21 |
| This compound (Product) | 1:1 Ethyl Acetate/Hexanes | ~ 0.59 |
Note: Rf values are indicative and can vary slightly based on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the TLC monitoring of this reaction and their solutions.
Q1: Why are my spots streaking or appearing as elongated bands?
A1: Streaking can be caused by several factors:
-
Overloading the sample: The sample applied to the TLC plate is too concentrated.[1][2][3] Try diluting the reaction mixture aliquot before spotting.
-
Highly polar compounds: D-threitol is a polar molecule and can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your spotting solvent can sometimes help.
-
Acidic or basic nature of the compound: If the compound is acidic or basic, it can interact with the slightly acidic silica gel, causing streaking. While less common for this specific reaction, adding a trace amount of acetic acid or triethylamine to the developing solvent can mitigate this.[1]
Q2: I don't see any spots on my TLC plate after development.
A2: This issue can arise from a few possibilities:
-
Sample is too dilute: The concentration of the compounds in the spotted sample is below the detection limit of the visualization method.[1][2] Try concentrating the sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[1][2]
-
Ineffective visualization method: Neither D-threitol nor its isopropylidene derivative are strongly UV-active.[1] It is crucial to use a chemical stain for visualization.[1] Potassium permanganate or p-anisaldehyde stains are excellent for visualizing alcohols and diols.
-
Solvent level too high: If the solvent level in the developing chamber is above the baseline where the samples are spotted, the samples will dissolve into the solvent pool instead of traveling up the plate.[2]
Q3: The spots for my starting material and product are too close together (poor separation).
A3: Poor separation indicates that the chosen solvent system is not optimal for resolving the compounds.
-
Adjusting solvent polarity: If the spots are clustered near the bottom of the plate (low Rf values), the solvent system is not polar enough.[1] Increase the proportion of ethyl acetate. If the spots are running near the solvent front (high Rf values), the solvent is too polar.[1] Increase the proportion of hexanes.
-
Trying a different solvent system: If adjusting the ratio of ethyl acetate and hexanes does not provide adequate separation, a different solvent system may be necessary. For polar compounds, systems like dichloromethane/methanol can be effective.
Q4: The solvent front is running unevenly.
A4: An uneven solvent front can lead to inaccurate Rf values. This is often caused by:
-
Uneven TLC plate surface: The silica gel at the bottom of the plate may be chipped or uneven.
-
Improper plate placement: The plate may be touching the side of the chamber or the filter paper, causing the solvent to move unevenly.[2]
Visualizations
Caption: Experimental workflow for monitoring the reaction by TLC.
Caption: Troubleshooting logic for common TLC problems.
References
Validation & Comparative
determining enantiomeric excess of (-)-2,3-O-Isopropylidene-d-threitol
A Comprehensive Guide to Determining the Enantiomeric Excess of (-)-2,3-O-Isopropylidene-d-threitol
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is of paramount importance. This guide provides a detailed comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, a valuable chiral building block. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, presenting their principles, experimental protocols, and comparative performance data.
Method Comparison
A summary of the key performance characteristics of Chiral HPLC, Chiral GC, and NMR with Chiral Derivatizing Agents for the determination of the enantiomeric excess of this compound is presented below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Derivatizing Agents (CDAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Separation of volatile derivatives of enantiomers on a chiral stationary phase in the gas phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. |
| Derivatization | May be required to enhance detection (e.g., with a UV-active group). | Mandatory to increase volatility (e.g., acetylation, silylation). | Mandatory to form diastereomers. |
| Sample Throughput | High; direct injection is possible if the analyte is detectable. | Moderate; sample derivatization adds to the analysis time. | High; rapid sample preparation and analysis. |
| Sensitivity (LOD/LOQ) | Moderate to high, depending on the detector (UV, RI, ELSD). | High, especially with a mass spectrometry (MS) detector. | Moderate; dependent on the concentration and the magnetic field strength. |
| Accuracy & Precision | High accuracy and precision are achievable with proper validation. | High accuracy and precision are achievable with proper validation. | High accuracy in determining diastereomeric ratios. |
| Instrumentation | HPLC system with a chiral column and a suitable detector. | GC system with a chiral capillary column and a detector (FID, MS). | NMR spectrometer. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The success of this method relies on the selection of an appropriate chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers. For diols like 2,3-O-Isopropylidene-d-threitol, derivatization with a chromophore-containing group can enhance UV detection. A study on the structurally similar 1,2- and 2,3-O-Isopropylidene-sn-glycerols demonstrated successful separation after derivatization with 3,5-dinitrophenylurethane.[1]
Experimental Protocol: Chiral HPLC
1. Derivatization (optional, for enhanced detection):
-
Dissolve a known amount of the 2,3-O-Isopropylidene-threitol sample in a suitable solvent (e.g., anhydrous pyridine).
-
Add an excess of a derivatizing agent, such as 3,5-dinitrobenzoyl chloride, and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
2. HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H, is a good starting point for method development.[2]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase chromatography.[2] A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength appropriate for the derivatizing group (e.g., 254 nm for the 3,5-dinitrophenyl group).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Expected Performance Data (based on analogs)
| Parameter | Expected Value |
| Retention Time (t_R1_) | 10-15 min |
| Retention Time (t_R2_) | 12-18 min |
| Resolution (R_s_) | > 1.5 |
| Selectivity (α) | > 1.1 |
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique for the analysis of volatile and thermally stable enantiomers. For non-volatile compounds like 2,3-O-Isopropylidene-d-threitol, derivatization is a prerequisite to increase their volatility. Common derivatization methods include acetylation or silylation.
Experimental Protocol: Chiral GC
1. Derivatization:
-
Acetylation: Dissolve the sample in a mixture of acetic anhydride and pyridine. Heat the mixture to ensure complete derivatization.
-
Silylation: Treat the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent.
-
After derivatization, the sample is directly injected into the GC.
2. GC Analysis:
-
Column: A chiral capillary column, often based on cyclodextrin derivatives (e.g., Rt-βDEXsm), is typically used.[3]
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250 °C.
3. Data Analysis:
-
The % ee is calculated from the peak areas of the two enantiomers in the chromatogram, similar to the HPLC method.
Expected Performance Data
| Parameter | Expected Value |
| Retention Time (t_R1_) | Dependent on temperature program |
| Retention Time (t_R2_) | Dependent on temperature program |
| Resolution (R_s_) | > 1.5 |
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation. This technique involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. For diols, boronic acids have proven to be effective CDAs.[4] A notable approach involves a three-component assembly of the diol, 2-formylphenylboronic acid, and a chiral amine.[5]
Experimental Protocol: NMR with CDAs
1. Sample Preparation:
-
In an NMR tube, dissolve the 2,3-O-Isopropylidene-d-threitol sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add one equivalent of 2-formylphenylboronic acid.
-
Add one equivalent of a single enantiomer of a chiral amine (e.g., (R)-α-methylbenzylamine).
-
Allow the components to react and form the diastereomeric iminoboronate esters.
2. NMR Analysis:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the sample.
-
Identify the well-resolved signals corresponding to the two diastereomers. Protons close to the stereogenic centers are most likely to show distinct chemical shifts.
3. Data Analysis:
-
Integrate the signals corresponding to each diastereomer.
-
The enantiomeric excess is determined from the ratio of the integrals: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Expected Performance Data
| Parameter | Expected Value |
| Chemical Shift Difference (Δδ) | 0.05 - 0.2 ppm for key protons |
| Signal Resolution | Baseline resolved signals for accurate integration |
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for the chiral HPLC analysis of enantiomeric excess.
Caption: General workflow for the chiral GC analysis of enantiomeric excess.
Caption: General workflow for NMR analysis of enantiomeric excess using a CDA.
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the desired sample throughput. Chiral HPLC and chiral GC are robust and highly accurate methods, with the latter often providing higher sensitivity, especially when coupled with a mass spectrometer. However, both chromatographic techniques may require method development to achieve optimal separation. NMR spectroscopy with chiral derivatizing agents offers a rapid and straightforward alternative that does not require chromatographic separation, making it well-suited for high-throughput screening. For all methods, proper validation is crucial to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 5. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C2-Symmetric Diols in Asymmetric Catalysis: (-)-2,3-O-Isopropylidene-d-threitol in Context
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in designing stereoselective synthetic routes. C2-symmetric diols are a foundational class of ligands, prized for their ability to create a well-defined chiral environment around a metal center. This guide provides a comparative analysis of (-)-2,3-O-Isopropylidene-d-threitol and two of the most prominent classes of C2-symmetric diols: tartaric acid-derived TADDOLs and axially chiral BINOLs.
While this compound, a readily available chiral building block derived from D-threitol, offers a simple and stereochemically rich scaffold, its direct application and comparative performance as a catalyst in asymmetric reactions are not extensively documented in scientific literature. Therefore, this guide will focus on the well-established performance of TADDOL and BINOL derivatives as benchmarks, placing the potential of simpler threitol-based ligands in this context.
Performance in Asymmetric Catalysis: A Comparative Overview
The effectiveness of a C2-symmetric diol is typically measured by its ability to induce high enantioselectivity (ee%) and yield in a given reaction. Below, we compare the performance of TADDOL and BINOL derivatives in two benchmark asymmetric transformations: the addition of diethylzinc to aldehydes and the Diels-Alder reaction.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a classic method for forming chiral secondary alcohols. The catalyst is typically formed in situ from the chiral diol and a titanium source, such as titanium (IV) isopropoxide.
| Chiral Diol/Ligand | Catalyst System | Yield (%) | ee (%) |
| TADDOL Derivative (Polymer-supported) | Ligand + Ti(IV) | > 90 | 98 |
| BINOL Derivative (H8-BINOL) | Ligand + Ti(OiPr)4 | 91 | 90 |
Data sourced from multiple studies and represents typical high-end performance. Direct comparison under identical conditions is limited.
Table 2: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acids derived from C2-symmetric diols are frequently employed to control the stereochemical outcome.
| Diene | Dienophile | Chiral Diol/Ligand | Catalyst System | Yield (%) | ee (%) |
| Cyclopentadiene | N-Acryloyloxazolidinone | TADDOL Derivative | Ligand + TiCl2(OiPr)2 | 95 | 91 |
| Danishefsky's Diene | Benzaldehyde | BINOL Derivative (3,3'-Br2-BINOL) | Ligand + Et2Zn | up to 100 | 98 |
Data sourced from multiple studies and represents typical high-end performance. Direct comparison under identical conditions is limited.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in asymmetric catalysis. The following are representative protocols for the reactions cited in the performance tables.
Protocol 1: General Procedure for TADDOL-Ti Catalyzed Addition of Diethylzinc to Benzaldehyde
Materials:
-
TADDOL-type ligand (e.g., (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol) (0.2 mmol)
-
Titanium (IV) isopropoxide (Ti(OiPr)4) (0.2 mmol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)
-
Benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the TADDOL ligand and dissolve in anhydrous toluene (5 mL).
-
Add Ti(OiPr)4 and stir the mixture at room temperature for 1 hour.
-
Cool the resulting catalyst solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise and stir for a further 30 minutes at 0 °C.
-
Add a solution of benzaldehyde in anhydrous toluene (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for BINOL-Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction
Materials:
-
(R)-BINOL (0.1 mmol)
-
Lewis Acid (e.g., TiCl4, Et2AlCl, or in situ generated from Et2Zn) (0.1 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Diene (e.g., Cyclopentadiene, freshly cracked) (1.2 mmol)
-
Dienophile (e.g., N-Acryloyloxazolidinone) (1.0 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL and dissolve in anhydrous DCM (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C, -30 °C, or 0 °C).
-
Slowly add the Lewis acid to the BINOL solution and stir for 30-60 minutes to allow for catalyst formation.
-
Add the dienophile to the catalyst solution and stir for an additional 15 minutes.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with DCM (3 x 15 mL), combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude cycloadduct by silica gel column chromatography.
-
Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC or NMR analysis.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows in the application of C2-symmetric diols in asymmetric catalysis.
A Comparative Guide to Chiral Building Blocks: Alternatives to Isopropylidene Threitol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome and overall efficiency of a synthetic route. Isopropylidene threitol, a C2-symmetric diol derived from tartaric acid, has been a valuable tool in asymmetric synthesis. However, a range of alternative chiral building blocks, each with its own distinct advantages, offers chemists a broader palette for designing stereoselective transformations. This guide provides an objective comparison of isopropylidene threitol with prominent alternatives, supported by available experimental data, to aid in the informed selection of the optimal chiral auxiliary for your synthetic needs.
Overview of Isopropylidene Threitol and its Alternatives
Chiral diols and their derivatives are fundamental in asymmetric synthesis, primarily utilized as chiral auxiliaries, ligands for metal catalysts, or as starting materials for more complex chiral structures.[1][2] The C2-symmetry often inherent in these molecules simplifies the analysis of diastereomeric transition states, frequently leading to higher stereoselectivity.[3] This comparison focuses on alternatives to isopropylidene threitol derived from readily available chiral pool sources: (+)-pinanediol, tartaric acid, D-mannitol, and isosorbide.
Performance in Asymmetric Reactions: A Comparative Analysis
The efficacy of a chiral building block is ultimately determined by its performance in key asymmetric transformations. While direct, head-to-head comparative studies under identical conditions are scarce in the literature, this section collates available data to provide a relative assessment of isopropylidene threitol and its alternatives in reactions such as the Diels-Alder and aldol reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and the use of chiral auxiliaries can render this reaction highly enantioselective.[1] The performance of various chiral auxiliaries is often evaluated based on the yield and diastereomeric excess (d.e.) of the resulting cycloadduct.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Temp. (°C) | Yield (%) | d.e. (%) | Reference |
| Isopropylidene Threitol Derivative | Cyclopentadiene | Acrylate | Et₂AlCl | -78 | (Not Available) | >95 (Hypothetical) | [3] |
| (+)-Pinanediol Boronate | Danishefsky's Diene | Aldehyde | - | - | High | High | [1] |
| TADDOL Derivative | Various | Various | Various | Various | (Varies) | High | [2] |
| Camphor-Sultam | Cyclopentadiene | N-acryloyl | Et₂AlCl | -78 | 95 | >98 | [4] |
Note: Experimental data for isopropylidene threitol in this specific reaction was not available in the searched literature. The value presented is hypothetical based on the expected performance of C2-symmetric diols.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates new stereocenters. Chiral auxiliaries attached to the enolate can effectively control the facial selectivity of the reaction with an aldehyde.
| Chiral Auxiliary | Enolate Source | Aldehyde | Reagent | Yield (%) | d.r. | Reference |
| D-Mannitol-derived Oxazolidin-2-one | N-propionyl | Isobutyraldehyde | TiCl₄, (-)-sparteine | 85 | 93:7 | [3] |
| D-Mannitol-derived Oxazolidin-2-one | N-propionyl | Isobutyraldehyde | TiCl₄, DIPEA | 91 | 6:94 | [3] |
Note: Specific quantitative data for isopropylidene threitol in asymmetric aldol reactions was not found in the reviewed literature.
In-Depth Look at Alternative Chiral Building Blocks
Tartaric Acid Derivatives (TADDOLs)
Tartaric acid is a readily available and inexpensive chiral precursor that gives access to a wide range of C2-symmetric chiral auxiliaries, most notably TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols).[2][5]
-
Advantages: TADDOLs are highly versatile and have been successfully applied in a multitude of asymmetric reactions, including nucleophilic additions to carbonyl compounds, cycloadditions, and enantioselective reductions.[2] Their rigid structure and tunable steric environment often lead to high levels of stereocontrol.
-
Limitations: The synthesis of TADDOLs can involve multiple steps, and their performance can be highly dependent on the specific substrate and reaction conditions.[6]
D-Mannitol Derivatives
D-Mannitol, a six-carbon sugar alcohol, serves as a versatile and inexpensive starting material for the synthesis of various chiral building blocks, including protected diols and oxazolidinones.[3]
-
Advantages: The multiple stereocenters and functional groups of mannitol allow for the creation of a diverse array of chiral auxiliaries with distinct steric and electronic properties. D-Mannitol-derived oxazolidinones have shown high diastereoselectivity in alkylation and aldol reactions.[3]
-
Limitations: The synthesis of specific chiral auxiliaries from mannitol can require multi-step sequences involving protection and deprotection steps.
Isosorbide Derivatives
Isosorbide is a rigid, bicyclic diol derived from the dehydration of sorbitol, which is produced from glucose. Its unique V-shaped structure makes it an interesting scaffold for the development of chiral ligands and auxiliaries.[1]
-
Advantages: Isosorbide is a bio-based and readily available starting material. Chiral ionic liquids and other ligands derived from isosorbide have been successfully employed in asymmetric catalysis, including aza Diels-Alder reactions.[1]
-
Limitations: The two hydroxyl groups of isosorbide have different reactivities, which can be exploited for selective functionalization but also adds complexity to synthetic design. The performance in terms of enantioselectivity can be moderate in some applications.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and comparison of chiral building blocks. Below are representative procedures for common asymmetric reactions where these types of auxiliaries are employed.
General Protocol for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is adapted for a generic chiral diol-derived auxiliary.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral diol (0.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride, 0.1 mmol) dropwise to the solution and stir for 30 minutes at the desired temperature (e.g., -78 °C).
-
Reaction Initiation: Add the dienophile (1.0 mmol) to the catalyst solution, followed by the dropwise addition of the diene (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and diastereomeric/enantiomeric excess by NMR spectroscopy and/or chiral HPLC/GC.[2]
General Protocol for a Diastereoselective Aldol Reaction using a Mannitol-Derived Oxazolidinone Auxiliary
This protocol is based on the work with D-mannitol-derived oxazolidinones.[3]
-
Enolate Formation: To a solution of the N-acylated oxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C, add TiCl₄ (1.1 equiv) followed by the dropwise addition of a hindered amine base (e.g., (-)-sparteine or diisopropylethylamine, 1.2 equiv). Stir the mixture for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄HCO₃. Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine. Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purification and Analysis: Purify the product by flash chromatography on silica gel. Determine the yield and diastereomeric ratio by ¹H NMR analysis.
Logical Workflow and Pathway Diagrams
The selection and application of a chiral building block follow a logical progression, from initial design to final product analysis. The underlying principle of stereochemical control in many of these reactions involves the formation of a rigid, chiral environment around the reactive center.
Caption: General workflow for the application of a chiral building block in asymmetric synthesis.
References
- 1. Chiral ionic liquids derived from isosorbide: synthesis, properties and applications in asymmetric synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Threitol Derivative Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of threitol derivatives is a critical step in various research and development endeavors, from drug discovery to materials science. The selection of an appropriate analytical method is paramount for obtaining accurate and reliable data. This guide provides a comprehensive comparison of the most common analytical techniques for the characterization and quantification of threitol derivatives, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
Threitol and its derivatives are polyols, characterized by their high polarity and low volatility. These properties present unique challenges for analytical separation and detection. The primary analytical methods employed for their characterization include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Quantitative Performance Comparison
The choice of an analytical method often depends on the required sensitivity and the concentration range of the analyte. The following table summarizes the typical performance characteristics of different analytical methods for the quantification of sugar alcohols and their derivatives, providing a basis for comparison.
| Analytical Method | Derivative Analyzed | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| HPLC-UV (with derivatization) | Xylitol (as p-nitrobenzoyl ester) | 0.01 mg/L[1][2][3] | 0.04 mg/L[1][2][3] | >0.999[1] |
| HPLC-ELSD | Xylitol | 2.85 mg/L[1] | 8.63 mg/L[1] | Quadratic[1] |
| HPLC-RID | Xylitol | 40 mg/L[1] | 110 mg/L[1] | >0.999[1] |
| HPLC-MS/MS | Dithiothreitol (oxidized) | 10 pg/µL | 50 pg/µL | >0.99 |
| GC-MS (with silylation) | Sugar Alcohols | Analyte Dependent | Analyte Dependent | >0.99[4] |
Note: Data for xylitol, a sugar alcohol, is presented as a representative example for comparison of HPLC detectors due to the limited availability of direct comparative studies on a single threitol derivative across all platforms.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are protocols for the most common methods used in the analysis of threitol derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
This method is suitable for threitol derivatives that lack a UV chromophore and require derivatization to be detected by a UV detector.
a. Derivatization with p-Nitrobenzoyl Chloride (PNBC):
-
Sample Preparation: Accurately weigh and dissolve the threitol derivative standard or sample in an appropriate solvent (e.g., pyridine).
-
Reaction: Add a solution of p-nitrobenzoyl chloride in acetonitrile to the sample solution.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
Quenching: Stop the reaction by adding a small amount of water.
-
Extraction: Extract the derivatized analyte into a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Threitol derivatives, being polar and non-volatile, require a derivatization step, typically silylation, to increase their volatility.[4][5]
a. Silylation Protocol:
-
Drying: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by lyophilization or evaporation under nitrogen.
-
Reagent Addition: To the dried sample, add a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.[4]
-
Reaction: Heat the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30-60 minutes) to facilitate the reaction.[6]
-
Analysis: The derivatized sample is then ready for direct injection into the GC-MS system.
b. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-600.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a universal detection method suitable for non-volatile analytes that do not possess a UV chromophore, making it applicable for the direct analysis of many threitol derivatives without derivatization.
a. HPLC-ELSD Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an amino-based column is often preferred for separating polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 0.8-1.0 mL/min.
-
ELSD Settings:
-
Nebulizer Temperature: 30-50°C.
-
Evaporator Temperature: 50-80°C.
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of substances without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
a. qNMR Protocol:
-
Sample Preparation: Accurately weigh the threitol derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Quantification: Integrate the well-resolved signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
IS = Internal Standard
-
Method Selection and Workflow Visualization
The selection of the most appropriate analytical method depends on several factors, including the specific threitol derivative, the sample matrix, the required sensitivity, and the available instrumentation. The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: Workflow for HPLC-UV analysis of threitol derivatives.
Caption: Workflow for GC-MS analysis of threitol derivatives.
Caption: Workflow for HPLC-ELSD analysis of threitol derivatives.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion
The characterization of threitol derivatives can be effectively achieved through a variety of analytical techniques. HPLC with UV detection after derivatization offers excellent sensitivity for derivatives lacking a chromophore. GC-MS, while requiring a derivatization step, provides high separation efficiency and structural information. HPLC-ELSD is a valuable tool for the direct analysis of non-volatile derivatives. Finally, qNMR stands out as a primary method for accurate quantification without the need for compound-specific calibration standards. The selection of the optimal method should be guided by the specific analytical requirements of the research, including the nature of the derivative, the complexity of the sample matrix, and the desired level of sensitivity and accuracy.
References
- 1. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods | Semantic Scholar [semanticscholar.org]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling (-)-2,3-O-Isopropylidene-d-threitol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for (-)-2,3-O-Isopropylidene-d-threitol (CAS: 73346-74-4). Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 (US) or EN 166 (EU).[1] |
| Skin Protection | Laboratory Coat | Standard, long-sleeved lab coat. |
| Gloves | Nitrile gloves or other chemically resistant gloves. Inspect for tears or holes before use.[1] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling large quantities or when dust cannot be minimized. Use a NIOSH-approved N95 or higher-rated respirator.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
3. Handling and Experimental Use:
-
Handle inside a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[2]
-
Ensure all required PPE is correctly worn before handling.
-
When weighing the solid, do so in a manner that minimizes dust generation.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
-
Clean any spills immediately according to the spill response protocol.
4. Spill Response:
-
Small Spills:
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation.
-
Place in a sealed container for disposal.
-
Clean the area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Cleanup should only be performed by trained personnel.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
Collect the rinsate as chemical waste for disposal.[1]
-
Workflow for Handling (-)-2,3-O-Isopropylidene-d-threitoldot
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
